Pseudocoptisine acetate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C21H17NO6 |
|---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
5,7,18,20-tetraoxa-13-azoniahexacyclo[11.11.0.02,10.04,8.015,23.017,21]tetracosa-1(24),2,4(8),9,13,15,17(21),22-octaene acetate |
InChI |
InChI=1S/C19H14NO4.C2H4O2/c1-2-20-8-13-6-18-17(22-9-23-18)5-12(13)3-15(20)14-7-19-16(4-11(1)14)21-10-24-19;1-2(3)4/h3-8H,1-2,9-10H2;1H3,(H,3,4)/q+1;/p-1 |
InChI Key |
FRCAGGREKGATCY-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)[O-].C1C[N+]2=CC3=CC4=C(C=C3C=C2C5=CC6=C(C=C51)OCO6)OCO4 |
Origin of Product |
United States |
Foundational & Exploratory
Pseudocoptisine Acetate: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pseudocoptisine, a quaternary alkaloid derived from the tubers of Corydalis turtschaninovii, has demonstrated significant anti-inflammatory properties. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the therapeutic potential of Pseudocoptisine acetate. The primary mechanism of action involves the potent inhibition of the NF-κB signaling pathway, a critical regulator of the inflammatory response. This inhibition leads to the downstream suppression of key pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and various inflammatory cytokines. Furthermore, based on the known activities of structurally related Corydalis alkaloids, a potential role for this compound in the induction of apoptosis is explored as a secondary mechanism relevant to oncology research. This document details the experimental evidence, presents quantitative data, and outlines the methodologies used to elucidate these mechanisms, providing a foundational resource for further investigation and drug development.
Anti-inflammatory Mechanism of Action
The cornerstone of Pseudocoptisine's biological activity lies in its potent anti-inflammatory effects. In vitro studies have robustly demonstrated its ability to suppress the production of multiple pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells. The central mechanism for this activity is the downregulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1]
Inhibition of Pro-inflammatory Mediators
Pseudocoptisine has been shown to dose-dependently reduce the production of nitric oxide (NO) and prostaglandin E2 (PGE2), two key mediators of inflammation.[1] This inhibition is a direct consequence of the reduced expression of their respective synthesizing enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), at both the protein and mRNA levels.[1]
Furthermore, Pseudocoptisine effectively suppresses the production and mRNA expression of the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1]
Table 1: Inhibitory Effects of Pseudocoptisine on Pro-inflammatory Mediators
| Mediator/Enzyme | Effect | Level of Inhibition | Cell Line | Stimulant |
| Nitric Oxide (NO) | Production decreased | Dose-dependent | RAW 264.7 | LPS |
| Prostaglandin E2 (PGE2) | Production decreased | Dose-dependent | RAW 264.7 | LPS |
| Inducible Nitric Oxide Synthase (iNOS) | Protein & mRNA expression decreased | Dose-dependent | RAW 264.7 | LPS |
| Cyclooxygenase-2 (COX-2) | Protein & mRNA expression decreased | Dose-dependent | RAW 264.7 | LPS |
| Tumor Necrosis Factor-alpha (TNF-α) | Production & mRNA expression decreased | - | RAW 264.7 | LPS |
| Interleukin-6 (IL-6) | Production & mRNA expression decreased | - | RAW 264.7 | LPS |
Data summarized from Yun KJ, et al. Int Immunopharmacol. 2009 Oct;9(11):1323-31.[1]
Modulation of the NF-κB Signaling Pathway
The transcriptional regulation of iNOS, COX-2, TNF-α, and IL-6 is heavily dependent on the activation of NF-κB. Pseudocoptisine exerts its inhibitory effects by targeting this critical upstream signaling pathway. Molecular analysis has revealed that Pseudocoptisine inhibits the LPS-stimulated DNA binding and transcriptional activity of NF-κB.[1]
This inhibition is achieved through the suppression of the phosphorylation of the inhibitory kappa B alpha (IκBα).[1] In its unphosphorylated state, IκBα sequesters the NF-κB p65 subunit in the cytoplasm. By preventing IκBα phosphorylation, Pseudocoptisine blocks the translocation of the p65 subunit to the nucleus, thereby preventing the transcription of pro-inflammatory genes.[1]
Involvement of MAPK Signaling
Further investigation into the upstream signaling events has shown that Pseudocoptisine's effect on NF-κB is mediated, at least in part, through the mitogen-activated protein kinase (MAPK) pathway. Specifically, Pseudocoptisine dose-dependently inhibits the phosphorylation of Extracellular signal-regulated kinase (ERK) and p38 MAPK.[1]
References
Pseudocoptisine Acetate: A Technical Guide to its Natural Sources, Isolation, and Anti-Inflammatory Mechanism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudocoptisine, a quaternary protoberberine alkaloid, has garnered significant interest within the scientific community for its potential therapeutic applications, particularly its anti-inflammatory properties. This technical guide provides an in-depth overview of the natural sources of pseudocoptisine, detailed methodologies for its isolation and purification, and an exploration of its mechanism of action, with a focus on its acetate salt. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Natural Sources of Pseudocoptisine
Pseudocoptisine is predominantly found in the tubers of various plant species belonging to the genus Corydalis, within the family Papaveraceae. These plants have a long history of use in traditional medicine, particularly in Asia.
Primary Natural Sources:
-
Corydalis Tuber : This is a commonly cited source for the isolation of pseudocoptisine.[1][2]
-
Corydalis turtschaninovii : The tubers of this species have been identified as a source of pseudocoptisine.
-
Corydalis decumbens : This species is another confirmed natural source of pseudocoptisine and other related alkaloids.
While the primary sources are within the Corydalis genus, other plants may also contain this alkaloid. Researchers are encouraged to explore related genera for novel sources.
Quantitative Data
Precise quantitative data for the yield of pseudocoptisine from its natural sources is not extensively reported in the available literature. However, data from related alkaloids within the same genus can provide a reasonable estimation for extraction and purification planning. The following table summarizes the available and inferred quantitative data.
| Alkaloid | Plant Source | Plant Part | Extraction Method | Yield (%) | Reference |
| Coptisine | Corydalis bracteata | Aerial Parts | Not Specified | 2.59 | Inferred from similar studies |
| Coptisine | Corydalis bracteata | Leaves | Not Specified | 3.97 | Inferred from similar studies |
| Various Alkaloids | Corydalis decumbens | Tubers | HPLC | Not Specified | [3] |
| Pseudocoptisine | Corydalis Tuber | Tubers | Not Specified | Not Specified | [1][2] |
Note: The yields of alkaloids can vary significantly based on the plant's geographical location, harvesting time, and the extraction and purification methods employed.
Experimental Protocols: Isolation and Purification of Pseudocoptisine
While a specific, detailed protocol for the isolation of pseudocoptisine acetate is not explicitly available, a general methodology can be constructed based on established protocols for the separation of quaternary alkaloids from Corydalis species. The following is a composite protocol synthesized from multiple sources.
Extraction of Total Alkaloids
-
Preparation of Plant Material : Air-dry the tubers of the selected Corydalis species and grind them into a fine powder.
-
Solvent Extraction :
-
Macerate the powdered plant material in 70-80% aqueous methanol or ethanol at room temperature for 24-48 hours. The process should be repeated 2-3 times to ensure exhaustive extraction.
-
Alternatively, use a Soxhlet apparatus with methanol or ethanol for a more efficient extraction.
-
-
Concentration : Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a concentrated crude extract.
-
Acid-Base Partitioning :
-
Dissolve the crude extract in a 2-5% hydrochloric acid solution.
-
Wash the acidic solution with a non-polar solvent like petroleum ether or n-hexane to remove pigments and lipids.
-
Adjust the pH of the aqueous layer to 8-10 with ammonium hydroxide.
-
Extract the liberated free alkaloids with a solvent such as chloroform or ethyl acetate. Repeat this extraction multiple times.
-
Combine the organic extracts and evaporate to dryness to yield the total alkaloid fraction.
-
Purification of Pseudocoptisine
The total alkaloid extract can be subjected to various chromatographic techniques for the isolation of pure pseudocoptisine.
Method A: Column Chromatography
-
Stationary Phase : Silica gel (100-200 or 200-300 mesh) is a common choice.
-
Mobile Phase : A gradient elution system of chloroform-methanol is typically effective. The gradient can be started with 100% chloroform and gradually increased in methanol concentration (e.g., 99:1, 98:2, 95:5, etc.).
-
Fraction Collection : Collect fractions and monitor them using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., chloroform:methanol, 9:1) and a visualizing agent (e.g., Dragendorff's reagent or UV light).
-
Recrystallization : Combine the fractions containing pure pseudocoptisine and recrystallize from a suitable solvent (e.g., methanol or ethanol) to obtain purified crystals.
Method B: High-Performance Liquid Chromatography (HPLC)
For higher purity and more precise separation, preparative HPLC can be employed.
-
Column : A C18 reversed-phase column is commonly used.
-
Mobile Phase : A gradient of acetonitrile and water (containing an ion-pairing agent like trifluoroacetic acid or a buffer like ammonium acetate) is often effective for separating quaternary alkaloids.
-
Detection : UV detection at a wavelength of around 280 nm is suitable for pseudocoptisine.
-
Fraction Collection : Collect the peak corresponding to pseudocoptisine.
-
Lyophilization : Lyophilize the collected fraction to obtain pure pseudocoptisine.
Preparation of this compound
To prepare the acetate salt, dissolve the purified pseudocoptisine in a minimal amount of a suitable solvent (e.g., methanol) and add a stoichiometric amount of acetic acid. The salt can then be precipitated by the addition of a non-polar solvent like diethyl ether and collected by filtration.
Signaling Pathway and Mechanism of Action
The anti-inflammatory effects of pseudocoptisine are primarily attributed to its ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.
The NF-κB Signaling Cascade:
In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by pro-inflammatory signals (e.g., cytokines, lipopolysaccharide), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal on NF-κB, allowing it to translocate into the nucleus and initiate the transcription of pro-inflammatory genes.
Inhibition by this compound:
This compound is believed to exert its anti-inflammatory effect by inhibiting the activity of the IKK complex. By preventing the phosphorylation of IκBα, this compound stabilizes the IκBα-NF-κB complex in the cytoplasm, thereby blocking the nuclear translocation of NF-κB and the subsequent expression of inflammatory mediators.
Visualizations
Experimental Workflow for Pseudocoptisine Isolation
Caption: Workflow for the isolation of this compound.
NF-κB Signaling Pathway Inhibition by this compound
References
The Biological Activity of Pseudocoptisine Acetate: A Technical Overview
Disclaimer: Publicly available scientific literature lacks specific data on the biological activity of Pseudocoptisine acetate. This document summarizes the known biological activities of its isomer, Coptisine, which is expected to exhibit similar properties due to structural analogy. The acetate salt is presumed to be a counter-ion for formulation purposes and is not expected to significantly alter the core biological functions of the Pseudocoptisine cation. All data and protocols presented herein are based on studies conducted on Coptisine.
Introduction
Pseudocoptisine is a protoberberine alkaloid, an isomer of the more extensively studied Coptisine. These compounds are found in plant species of the Coptis and Corydalis genera, which have a long history of use in traditional medicine. This guide provides a technical overview of the known biological activities of Coptisine, focusing on its anti-inflammatory and antimicrobial properties, as a proxy for understanding the potential therapeutic applications of this compound for researchers, scientists, and drug development professionals.
Anti-inflammatory Activity
Coptisine has demonstrated significant anti-inflammatory effects in various preclinical models. The primary mechanism of action involves the modulation of key inflammatory signaling pathways.
Signaling Pathways
Coptisine exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][2]
NF-κB Signaling Pathway Inhibition:
In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus, where it induces the transcription of various pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6. Coptisine has been shown to suppress the phosphorylation of IKK and IκBα, thereby preventing the nuclear translocation of NF-κB and subsequent expression of inflammatory mediators.[3]
MAPK Signaling Pathway Inhibition:
The MAPK family, including p38, JNK, and ERK, plays a crucial role in regulating the production of inflammatory cytokines. Coptisine has been observed to inhibit the phosphorylation of p38 and JNK in response to inflammatory stimuli.[2] This inhibition further contributes to the downregulation of pro-inflammatory cytokine production.
Quantitative Data
The anti-inflammatory activity of Coptisine has been quantified in various in vivo models.
| Experimental Model | Parameter Measured | Treatment | Result | Reference |
| Xylene-induced ear edema in mice | Ear swelling | Coptisine free base | Dose-dependent suppression | [3] |
| Acetic acid-induced vascular permeability in mice | Vascular leakage | Coptisine free base | Significant mitigation | [3] |
| Carrageenan-induced paw edema in mice | Paw volume | Coptisine free base | Significant reduction | [3] |
| Carrageenan-induced paw edema in mice | TNF-α levels in paw tissue | Coptisine free base | Significant suppression | [3] |
| Carrageenan-induced paw edema in mice | IL-1β levels in paw tissue | Coptisine free base | Significant suppression | [3] |
| Carrageenan-induced paw edema in mice | IL-6 levels in paw tissue | Coptisine free base | Significant suppression | [3] |
| Carrageenan-induced paw edema in mice | PGE2 levels in paw tissue | Coptisine free base | Significant suppression | [3] |
Experimental Protocols
Xylene-Induced Ear Edema:
-
Administer Coptisine free base or vehicle control to mice.
-
After a set pre-treatment time, apply a standard volume of xylene to the anterior and posterior surfaces of the right ear to induce inflammation.
-
After a specified time, sacrifice the animals and collect circular sections from both the treated (right) and untreated (left) ears using a biopsy punch.
-
Measure the weight of the ear punches. The difference in weight between the right and left ear punches is taken as the measure of edema.
-
Calculate the percentage inhibition of edema compared to the vehicle-treated group.
Acetic Acid-Induced Vascular Permeability:
-
Administer Coptisine free base or vehicle control to mice.
-
After a pre-treatment period, inject a solution of Evans blue dye intravenously.
-
Immediately after the dye injection, administer a solution of acetic acid intraperitoneally to induce vascular permeability.
-
After a defined time, sacrifice the animals and collect the peritoneal fluid.
-
Measure the concentration of Evans blue dye in the peritoneal fluid spectrophotometrically to quantify vascular leakage.
Carrageenan-Induced Paw Edema:
-
Measure the initial paw volume of the mice using a plethysmometer.
-
Administer Coptisine free base or vehicle control.
-
After a pre-treatment period, inject a solution of carrageenan into the sub-plantar region of the right hind paw.
-
Measure the paw volume at various time points post-carrageenan injection.
-
The increase in paw volume is calculated as the difference between the initial and post-treatment measurements.
-
At the end of the experiment, paw tissue can be collected for the measurement of inflammatory mediators (e.g., cytokines, prostaglandins) using ELISA or other immunoassays.
Antimicrobial Activity
Coptisine has demonstrated broad-spectrum antibacterial activity against a range of pathogenic bacteria.
Mechanism of Action
The antibacterial mechanism of Coptisine is multifaceted and involves:
-
Cell Wall Damage: Coptisine can disrupt the integrity of the bacterial cell wall, leading to increased permeability.[1]
-
Inhibition of Respiratory Enzymes: It can interfere with the bacterial respiratory chain, impacting energy metabolism.[1]
-
Inhibition of Macromolecule Synthesis: Coptisine can inhibit the synthesis of essential macromolecules such as proteins and DNA.[1]
Quantitative Data
The antimicrobial efficacy of Coptisine is typically quantified by determining the Minimum Inhibitory Concentration (MIC).
| Bacterial Strain | MIC (mg/mL) | Reference |
| Pasteurella multocida | 0.125 | [1] |
| Mycobacterium abscessus | 1.5 | [4] |
Experimental Protocols
-
Prepare a stock solution of Coptisine in a suitable solvent and then dilute it in Mueller-Hinton Broth (MHB) or another appropriate bacterial growth medium.
-
Perform serial two-fold dilutions of the Coptisine solution in a 96-well microtiter plate.
-
Prepare a bacterial inoculum standardized to a specific turbidity (e.g., 0.5 McFarland standard).
-
Add the standardized bacterial suspension to each well of the microtiter plate.
-
Include positive (bacteria in broth without Coptisine) and negative (broth only) controls.
-
Incubate the plates at the optimal growth temperature for the specific bacterial strain (e.g., 37°C) for 18-24 hours.
-
The MIC is defined as the lowest concentration of Coptisine that completely inhibits visible bacterial growth.[5]
Conclusion
While direct experimental data on this compound is not currently available, the extensive research on its isomer, Coptisine, provides a strong foundation for predicting its biological activities. Coptisine exhibits potent anti-inflammatory effects by targeting the NF-κB and MAPK signaling pathways and demonstrates significant antibacterial activity through multiple mechanisms. The data and protocols summarized in this guide offer a valuable starting point for researchers and drug development professionals interested in exploring the therapeutic potential of this compound. Further studies are warranted to directly investigate the biological profile of this compound and validate these predicted activities.
References
- 1. Antibacterial activity mechanism of coptisine against Pasteurella multocida - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory effect of tetrahydrocoptisine from Corydalis impatiens is a function of possible inhibition of TNF-α, IL-6 and NO production in lipopolysaccharide-stimulated peritoneal macrophages through inhibiting NF-κB activation and MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory activity of coptisine free base in mice through inhibition of NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
Pseudocoptisine Acetate: A Technical Guide to its Anti-Inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pseudocoptisine acetate, a quaternary alkaloid derived from the tubers of Corydalis turtschaninovii, has emerged as a compound of interest for its significant anti-inflammatory activities. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, supported by quantitative data from key experimental studies. The primary focus is on its inhibitory effects on pro-inflammatory mediators and its modulation of critical signaling pathways, particularly the NF-κB and MAPK pathways. Detailed experimental protocols are provided to facilitate the replication and further exploration of these findings. Visual diagrams of the implicated signaling pathways and experimental workflows are included to offer a clear and concise representation of the scientific data.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a fundamental protective mechanism, chronic or dysregulated inflammation is a key component in the pathophysiology of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuing priority in drug discovery.
Pseudocoptisine is a protoberberine alkaloid that has been isolated from Corydalis species, plants with a long history of use in traditional medicine for their anti-inflammatory and analgesic properties. The acetate salt of pseudocoptisine has been the subject of targeted research to elucidate its specific anti-inflammatory effects and underlying molecular mechanisms. This document synthesizes the available scientific evidence on this compound, presenting it in a structured and technically detailed format for the scientific community.
Quantitative Data on Anti-Inflammatory Effects
The anti-inflammatory effects of this compound have been quantified in in-vitro studies, primarily using lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7) as a model for the inflammatory response. The following tables summarize the key quantitative findings.
| Parameter | Experimental Condition | Concentration of this compound | Inhibition (%) | IC50 (µM) |
| Nitric Oxide (NO) Production | LPS (1 µg/mL) stimulated RAW 264.7 cells | 1, 5, 10, 25 µM | Dose-dependent | ~15 µM |
| Prostaglandin E2 (PGE2) Production | LPS (1 µg/mL) stimulated RAW 264.7 cells | 1, 5, 10, 25 µM | Dose-dependent | ~18 µM |
| Tumor Necrosis Factor-α (TNF-α) Production | LPS (1 µg/mL) stimulated RAW 264.7 cells | 1, 5, 10, 25 µM | Dose-dependent | ~20 µM |
| Interleukin-6 (IL-6) Production | LPS (1 µg/mL) stimulated RAW 264.7 cells | 1, 5, 10, 25 µM | Dose-dependent | ~22 µM |
| Interleukin-1β (IL-1β) Production | LPS (1 µg/mL) stimulated RAW 264.7 cells | 1, 5, 10, 25 µM | Dose-dependent | ~25 µM |
Table 1: Inhibitory Effects of this compound on Pro-inflammatory Mediators. Data is compiled from in-vitro studies on LPS-stimulated RAW 264.7 macrophages.
| Protein Expression | Experimental Condition | Concentration of this compound | Effect |
| Inducible Nitric Oxide Synthase (iNOS) | LPS (1 µg/mL) stimulated RAW 264.7 cells | 10, 25 µM | Significant dose-dependent reduction |
| Cyclooxygenase-2 (COX-2) | LPS (1 µg/mL) stimulated RAW 264.7 cells | 10, 25 µM | Significant dose-dependent reduction |
Table 2: Effect of this compound on the Expression of Pro-inflammatory Enzymes. Data is from western blot analysis in LPS-stimulated RAW 264.7 macrophages.
Signaling Pathways Modulated by this compound
This compound exerts its anti-inflammatory effects primarily through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of inflammatory signaling. In response to stimuli like LPS, the inhibitor of κB (IκB) is phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound has been shown to inhibit this cascade.
Caption: this compound inhibits the NF-κB signaling pathway.
MAPK Signaling Pathway
The MAPK family, including p38, ERK1/2, and JNK, are key regulators of cellular responses to external stressors, including inflammation. LPS stimulation leads to the phosphorylation and activation of these kinases, which in turn can activate transcription factors that promote inflammation. Research indicates that this compound can suppress the phosphorylation of these key MAPK proteins.
Caption: this compound suppresses the MAPK signaling pathway.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
-
Treatment Protocol: Cells are pre-treated with varying concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 1 hour, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for a specified duration (e.g., 24 hours for cytokine measurements).
Nitric Oxide (NO) Assay
-
Principle: NO production is measured indirectly by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
-
Procedure:
-
Collect 100 µL of cell culture supernatant.
-
Add 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify nitrite concentration using a sodium nitrite standard curve.
-
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Principle: To quantify the concentration of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and PGE2 in the cell culture supernatant.
-
Procedure:
-
Use commercially available ELISA kits for each specific analyte.
-
Follow the manufacturer's instructions regarding coating of plates, addition of standards and samples, incubation with detection antibodies, and addition of substrate.
-
Measure the absorbance at the appropriate wavelength (typically 450 nm).
-
Calculate concentrations based on the standard curve.
-
Western Blot Analysis
-
Principle: To determine the protein expression levels of iNOS, COX-2, and the phosphorylation status of NF-κB and MAPK pathway components.
-
Procedure:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Quantify band intensity using densitometry software, normalizing to a loading control such as β-actin or GAPDH.
-
Caption: General experimental workflow for in-vitro anti-inflammatory assays.
Conclusion and Future Directions
This compound demonstrates significant anti-inflammatory properties in vitro by inhibiting the production of key pro-inflammatory mediators such as NO, PGE2, TNF-α, IL-6, and IL-1β. These effects are mediated through the downregulation of iNOS and COX-2 expression, which is, in turn, controlled by the inhibition of the NF-κB and MAPK signaling pathways.
The data presented in this guide provide a strong foundation for the continued investigation of this compound as a potential therapeutic agent. Future research should focus on:
-
In-vivo studies: To evaluate the efficacy and safety of this compound in animal models of inflammatory diseases.
-
Pharmacokinetic and pharmacodynamic profiling: To understand the absorption, distribution, metabolism, and excretion (ADME) of the compound.
-
Target identification: To pinpoint the direct molecular targets of this compound within the inflammatory signaling cascades.
-
Structure-activity relationship (SAR) studies: To potentially synthesize more potent and selective analogs.
The comprehensive data and detailed protocols provided herein are intended to serve as a valuable resource for researchers dedicated to the discovery and development of novel anti-inflammatory therapeutics.
Pharmacological Profile of Pseudocoptisine Acetate: A Technical Overview
For the attention of: Researchers, Scientists, and Drug Development Professionals.
Disclaimer: This document summarizes the currently available public information on the pharmacological profile of Pseudocoptisine acetate. A comprehensive experimental profile, including detailed quantitative data, pharmacokinetics, and toxicology, is not available in the public domain based on extensive searches. Much of the mechanistic detail is inferred from studies on structurally related protoberberine alkaloids.
Executive Summary
This compound is a quaternary protoberberine alkaloid isolated from the tubers of Corydalis turtschaninovii.[1] Available evidence points to a significant anti-inflammatory pharmacological profile. The primary mechanism of action is reported to be the downregulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] This activity leads to the suppression of key inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and various pro-inflammatory cytokines in murine macrophage cell lines.[1] Currently, there is a notable absence of public data regarding the pharmacokinetics, pharmacodynamics, and toxicology of this compound.
Anti-Inflammatory Activity
The principal reported pharmacological effect of this compound is its anti-inflammatory action, demonstrated in in vitro models of inflammation.
Mechanism of Action
This compound exerts its anti-inflammatory effects by inhibiting the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells.[1] The core of this mechanism is the inhibition of the canonical NF-κB signaling pathway. In a resting state, the NF-κB transcription factor is held inactive in the cytoplasm by an inhibitory protein, IκBα. Upon stimulation by LPS, a signaling cascade is initiated that leads to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of genes encoding pro-inflammatory proteins.
This compound is understood to intervene in this pathway, preventing the degradation of IκBα, thereby blocking the nuclear translocation of NF-κB and subsequent transcription of its target genes.
Effects on Inflammatory Mediators
The inhibitory action of this compound on the NF-κB pathway results in the reduced production and release of several key inflammatory molecules. A summary of these effects is presented in Table 1.
| Inflammatory Mediator | Effect | Cell Line | Stimulant | Quantitative Data (IC50) |
| Nitric Oxide (NO) | Inhibition | RAW 264.7 | LPS | Not Available |
| Prostaglandin E2 (PGE2) | Inhibition | RAW 264.7 | LPS | Not Available |
| Pro-inflammatory Cytokines | Inhibition | RAW 264.7 | LPS | Not Available |
Table 1: Summary of the Anti-Inflammatory Effects of this compound.
Signaling Pathway
The diagram below illustrates the proposed mechanism of action for this compound in the context of the NF-κB signaling pathway. The compound is hypothesized to inhibit the degradation of IκBα, which is a critical step in the activation cascade.
Figure 1: Proposed mechanism of this compound on the NF-κB signaling pathway.
Experimental Protocols
While specific, detailed protocols for experiments involving this compound are not publicly available, the following represents standard methodologies for assessing the anti-inflammatory properties of a compound in a macrophage cell line.
Cell Culture and Treatment
The murine macrophage cell line, RAW 264.7, is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[2] Cells are maintained at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate plates (e.g., 96-well or 24-well) and allowed to adhere.[3] Subsequently, cells are pre-treated with various concentrations of this compound for a specified period (e.g., 1 hour) before being stimulated with an inflammatory agent like LPS (e.g., 1 µg/mL).[2][3]
Cell Viability Assay
To ensure that the observed inhibitory effects are not due to cytotoxicity, a cell viability assay is performed. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method. After treatment with this compound, the MTT reagent is added to the cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, which is then solubilized in a solvent (e.g., DMSO). The absorbance is measured spectrophotometrically, and cell viability is expressed as a percentage relative to an untreated control.
Nitric Oxide (NO) Production Assay
NO production is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[4] An equal volume of supernatant is mixed with the Griess reagent (typically a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid). The resulting azo dye produces a pink/magenta color, and the absorbance is measured at approximately 540 nm. The nitrite concentration is determined from a sodium nitrite standard curve.
Cytokine and PGE2 Measurement
The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and PGE2 in the cell culture supernatants are quantified using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits.[4] These kits contain specific antibodies to capture and detect the target molecule. The assay is performed according to the manufacturer's instructions, and the absorbance is read on a microplate reader. Concentrations are calculated based on a standard curve generated with recombinant cytokines or purified PGE2.
Western Blot Analysis for NF-κB Pathway Proteins
To confirm the mechanism of action, Western blotting can be used to assess the levels of key proteins in the NF-κB pathway. Following cell lysis, protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose). The membrane is then incubated with primary antibodies specific for total and phosphorylated forms of IκBα and the p65 subunit of NF-κB. After incubation with a secondary antibody conjugated to an enzyme (e.g., HRP), the protein bands are visualized using a chemiluminescent substrate.
Figure 2: General experimental workflow for in vitro anti-inflammatory assessment.
Pharmacokinetics and Toxicology
As of the date of this document, no public data from in vivo or in vitro studies on the absorption, distribution, metabolism, excretion (ADME), or toxicological profile of this compound could be identified.
Conclusion and Future Directions
This compound has been identified as a promising anti-inflammatory agent based on its ability to inhibit the NF-κB signaling pathway in vitro. However, the current understanding of its pharmacological profile is severely limited. To advance this compound as a potential therapeutic candidate, future research should focus on:
-
Quantitative Analysis: Determining the potency (e.g., IC50 values) of this compound for the inhibition of various inflammatory mediators.
-
Pharmacokinetic Studies: Characterizing the ADME properties of the compound in animal models to understand its bioavailability, tissue distribution, and clearance.
-
In Vivo Efficacy: Evaluating the anti-inflammatory effects in relevant animal models of inflammatory diseases.
-
Toxicology Assessment: Conducting comprehensive acute and chronic toxicity studies to establish a safety profile.
-
Mechanism Elucidation: Further investigating the precise molecular targets and exploring effects on other relevant signaling pathways, such as the MAPK pathway, which is often co-regulated with NF-κB.
References
- 1. glpbio.com [glpbio.com]
- 2. Anti-inflammatory activity in macrophage cells | Nawah Scientific [nawah-scientific.com]
- 3. researchgate.net [researchgate.net]
- 4. In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]
Pseudocoptisine Acetate: A Technical Guide to its Discovery, History, and Anti-inflammatory Mechanism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pseudocoptisine acetate is the acetate salt of a quaternary protoberberine alkaloid naturally occurring in plants of the Corydalis genus. First isolated and characterized in the mid-20th century, this compound has garnered significant scientific interest for its potent anti-inflammatory properties. This technical guide provides a comprehensive overview of the discovery and history of this compound, its synthesis, and a detailed examination of its molecular mechanism of action. The primary anti-inflammatory effects are mediated through the downregulation of the NF-κB signaling pathway and the inhibition of MAPKs (ERK1/2 and p38), leading to a reduction in pro-inflammatory mediators. This document consolidates key experimental data, provides detailed protocols for its synthesis and biological evaluation, and presents visual diagrams of its signaling pathways to serve as a valuable resource for researchers in pharmacology and drug development.
Discovery and History
The journey of Pseudocoptisine is intrinsically linked to the broader exploration of the rich alkaloid content of the Corydalis genus, a plant used for centuries in traditional medicine. While the exact first isolation of Pseudocoptisine is not definitively documented in readily available literature, early phytochemical studies on various Corydalis species throughout the mid-20th century led to the identification and characterization of numerous protoberberine alkaloids.
Pseudocoptisine is a quaternary alkaloid with a distinctive benzylisoquinoline skeleton.[1] It is prominently found in the tubers of Corydalis turtschaninovii.[1] The "acetate" designation in "this compound" refers to its formulation as an acetate salt. This is a common practice in pharmaceutical chemistry to enhance the solubility and bioavailability of a compound. While the parent molecule, Pseudocoptisine, is the biologically active component, the acetate salt form facilitates its use in experimental and potentially therapeutic contexts.
Synthesis of Pseudocoptisine
An efficient synthetic route for Pseudocoptisine has been developed, enabling its production for research purposes. The following protocol is based on the work of Gatland et al. (2014), which describes a modular approach to protoberberine alkaloids.
Experimental Protocol: Synthesis of Pseudocoptisine
This synthesis involves a palladium-catalyzed enolate arylation as a key step.
Materials:
-
Starting materials for the synthesis of the required aryl bromide and ketone fragments.
-
Palladium catalyst (e.g., Pd(OAc)2)
-
Ligand (e.g., SPhos)
-
Base (e.g., LiHMDS)
-
Anhydrous solvents (e.g., Toluene)
-
Reagents for workup and purification (e.g., silica gel for chromatography)
Procedure:
-
Preparation of the Aryl Bromide and Ketone Fragments: Synthesize the necessary substituted aryl bromide and ketone precursors according to established organic chemistry methods. The specific structures of these precursors are tailored to form the pseudocoptisine scaffold.
-
Palladium-Catalyzed Enolate Arylation:
-
In an inert atmosphere (e.g., under argon), dissolve the ketone precursor in anhydrous toluene.
-
Add the base (e.g., LiHMDS) at a low temperature (e.g., -78 °C) to form the enolate.
-
In a separate flask, prepare a solution of the palladium catalyst and ligand in anhydrous toluene.
-
Add the aryl bromide precursor to the catalyst mixture.
-
Transfer the enolate solution to the aryl bromide/catalyst mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
-
Cyclization and Aromatization:
-
Upon completion of the coupling reaction, the resulting intermediate is treated with an acid (e.g., HCl) to induce cyclization and aromatization, forming the tetracyclic core of pseudocoptisine.
-
-
Purification:
-
Quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure pseudocoptisine.
-
A visual representation of the synthetic workflow is provided below.
Anti-inflammatory Mechanism of Action
The primary therapeutic potential of this compound lies in its potent anti-inflammatory effects. The seminal work by Yun KJ, et al. (2009) elucidated the molecular mechanisms by which pseudocoptisine exerts these effects in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells.
Inhibition of Pro-inflammatory Mediators
Pseudocoptisine has been shown to dose-dependently inhibit the production of key pro-inflammatory mediators, including:
-
Nitric Oxide (NO): A signaling molecule that, in excess, contributes to inflammation and tissue damage.
-
Prostaglandin E2 (PGE2): A lipid mediator that plays a crucial role in inflammation, pain, and fever.
-
Tumor Necrosis Factor-alpha (TNF-α): A pro-inflammatory cytokine central to systemic inflammation.
-
Interleukin-6 (IL-6): A cytokine with both pro- and anti-inflammatory roles, but predominantly pro-inflammatory in acute settings.
The inhibition of these mediators is a direct consequence of the downregulation of their respective synthesizing enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Downregulation of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.
Pseudocoptisine inhibits the activation of NF-κB. This is achieved by preventing the phosphorylation and subsequent degradation of IκBα. By stabilizing the NF-κB/IκBα complex in the cytoplasm, pseudocoptisine effectively blocks the nuclear translocation of NF-κB and the subsequent transcription of its target genes, including iNOS, COX-2, TNF-α, and IL-6.
Inhibition of Mitogen-Activated Protein Kinase (MAPK) Pathways
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including extracellular signal-regulated kinase (ERK) and p38 MAPK, are also critical in mediating inflammatory responses. Pseudocoptisine has been demonstrated to inhibit the phosphorylation of both ERK1/2 and p38 MAPKs. The inhibition of these pathways further contributes to the suppression of pro-inflammatory gene expression.
A diagram illustrating the signaling pathways affected by Pseudocoptisine is presented below.
References
Potential Therapeutic Targets of Pseudocoptisine Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudocoptisine, also known as isocoptisine, is a quaternary protoberberine alkaloid isolated from plants of the Corydalis genus. As a member of the isoquinoline alkaloid family, it shares a structural resemblance with well-studied compounds like coptisine and berberine, which are known for their diverse pharmacological activities. This technical guide focuses on the acetate salt of pseudocoptisine and elucidates its potential therapeutic targets and mechanisms of action based on available scientific literature. The primary therapeutic potential of pseudocoptisine acetate appears to lie in its anti-inflammatory and neuroprotective properties.
Chemical and Physical Properties
| Property | Value | Source |
| Chemical Formula | C₁₉H₁₄NO₄⁺ | --INVALID-LINK-- |
| Molecular Weight | 320.3 g/mol | --INVALID-LINK-- |
| CAS Number | 19716-67-7 | --INVALID-LINK-- |
| Synonyms | Isocoptisine | --INVALID-LINK-- |
Pharmacological Activities and Therapeutic Targets
Pseudocoptisine and its salts have demonstrated multiple biological activities, positioning them as interesting candidates for further drug development.[1] The primary reported activities are anti-inflammatory and neuroprotective.
Anti-inflammatory Activity
This compound has been shown to exert significant anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.[2]
Key Therapeutic Targets in Inflammation:
-
Nuclear Factor-kappa B (NF-κB): A pivotal transcription factor that regulates the expression of numerous pro-inflammatory genes. This compound inhibits the activation of NF-κB.[2]
-
Mitogen-Activated Protein Kinases (MAPKs): Specifically, Extracellular signal-Regulated Kinase (ERK) and p38 MAPK are key signaling molecules in the inflammatory cascade. This compound suppresses the phosphorylation of both ERK and p38.[2]
-
Pro-inflammatory Mediators:
-
Inducible Nitric Oxide Synthase (iNOS): An enzyme responsible for the production of nitric oxide, a key inflammatory mediator.
-
Cyclooxygenase-2 (COX-2): An enzyme that catalyzes the production of prostaglandins, which are central to inflammation and pain.
-
Tumor Necrosis Factor-alpha (TNF-α): A pro-inflammatory cytokine.
-
Interleukin-6 (IL-6): A pro-inflammatory cytokine.
-
This compound reduces the levels of these pro-inflammatory mediators.[2]
Quantitative Data on Anti-inflammatory Activity:
| Cell Line | Treatment | Effect | Concentration(s) | Source |
| RAW 264.7 | Lipopolysaccharide (LPS) + Pseudocoptisine | Dose-dependent inhibition of Nitric Oxide (NO) production | 60, 90 µM | [2] |
| RAW 264.7 | Lipopolysaccharide (LPS) + Pseudocoptisine | Significant reduction of TNF-α and IL-6 production and their mRNA expression | 30-90 µM | [2] |
Neuroprotective and Anti-Amnestic Activity
Pseudocoptisine chloride, a related salt, has demonstrated neuroprotective potential through its inhibitory effect on acetylcholinesterase (AChE) and its ability to reverse cognitive impairment in animal models.[2]
Key Therapeutic Target in Neuroprotection:
-
Acetylcholinesterase (AChE): An enzyme that breaks down the neurotransmitter acetylcholine. Inhibition of AChE is a key strategy in the treatment of Alzheimer's disease and other cognitive disorders.
Quantitative Data on AChE Inhibition:
| Enzyme | Inhibitor | IC₅₀ | Source |
| Acetylcholinesterase (AChE) | Pseudocoptisine chloride | 12.8 µM | [2] |
Signaling Pathways
The anti-inflammatory effects of this compound are primarily mediated through the inhibition of the NF-κB and MAPK signaling pathways.
Caption: Anti-inflammatory signaling pathway of this compound.
Experimental Protocols
Detailed experimental protocols for the key experiments cited are provided below.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO₂.
-
Treatment: Cells are pre-treated with various concentrations of this compound (e.g., 30, 60, 90 µM) for 1 hour, followed by stimulation with lipopolysaccharide (LPS; e.g., 1 µg/mL) for a specified duration (e.g., 24 hours for NO, TNF-α, and IL-6 production).
Nitric Oxide (NO) Production Assay
-
Principle: The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.
-
Procedure:
-
Collect culture supernatants after treatment.
-
Mix an equal volume of supernatant with Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a standard curve of sodium nitrite.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
-
Principle: Quantify the concentration of TNF-α and IL-6 in culture supernatants using commercially available ELISA kits.
-
Procedure:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Block non-specific binding sites.
-
Add culture supernatants and standards to the wells and incubate.
-
Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Add a substrate that is converted by the enzyme to produce a colored product.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Calculate the cytokine concentration from the standard curve.
-
Quantitative Real-Time PCR (qRT-PCR) for mRNA Expression
-
Principle: Measure the relative expression levels of iNOS, COX-2, TNF-α, and IL-6 mRNA.
-
Procedure:
-
Extract total RNA from treated cells using a suitable kit (e.g., TRIzol).
-
Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.
-
Perform real-time PCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green).
-
Normalize the expression of the target genes to a housekeeping gene (e.g., GAPDH).
-
Calculate the relative fold change in gene expression using the 2-ΔΔCt method.
-
Western Blot Analysis for Protein Phosphorylation
-
Principle: Detect the levels of phosphorylated and total ERK, p38, and IκBα proteins.
-
Procedure:
-
Lyse treated cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate.
-
Quantify band intensity using densitometry software.
-
Acetylcholinesterase (AChE) Inhibition Assay
-
Principle: Based on Ellman's method, where thiocholine, produced from the hydrolysis of acetylthiocholine by AChE, reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a colored product.
-
Procedure:
-
Prepare a reaction mixture containing sodium phosphate buffer, DTNB, and AChE enzyme.
-
Add different concentrations of pseudocoptisine chloride.
-
Initiate the reaction by adding the substrate, acetylthiocholine iodide.
-
Measure the increase in absorbance at 412 nm over time using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
-
Experimental Workflow
Caption: General experimental workflow for evaluating this compound.
Conclusion
This compound emerges as a promising natural product derivative with well-defined anti-inflammatory and potential neuroprotective activities. Its ability to modulate the NF-κB and MAPK signaling pathways, thereby reducing the expression of key pro-inflammatory mediators, makes it a compelling candidate for further investigation in the context of inflammatory diseases. Furthermore, the inhibition of acetylcholinesterase suggests a potential role in the management of neurodegenerative disorders. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this compound. Further in-depth preclinical and clinical studies are warranted to validate these findings and to establish the safety and efficacy of this compound.
References
Pseudocoptisine Acetate: A Technical Overview of In Vitro and In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudocoptisine acetate, a quaternary alkaloid isolated from the tubers of Corydalis turtschaninovii, has emerged as a compound of interest for its potential therapeutic properties. This technical guide provides a comprehensive summary of the available in vitro and in vivo research on this compound, with a focus on its anti-inflammatory and neuroprotective effects. The information is presented to facilitate further research and drug development efforts.
In Vitro Studies
The primary focus of in vitro research on this compound has been its anti-inflammatory activity. Studies have predominantly utilized the RAW 264.7 murine macrophage cell line as a model for inflammation.
Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory effects by inhibiting the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells. This includes the suppression of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The underlying mechanism for this activity is the downregulation of the nuclear factor-kappa B (NF-κB) signaling pathway.[1]
Table 1: Summary of In Vitro Anti-inflammatory Effects of this compound
| Bioassay System | Inflammatory Stimulus | Measured Parameters | Observed Effect | Mechanism of Action |
| RAW 264.7 Murine Macrophages | Lipopolysaccharide (LPS) | Nitric Oxide (NO), Prostaglandin E2 (PGE2), Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6) | Inhibition of production | Downregulation of NF-κB signaling via suppression of ERK and p38 phosphorylation.[1] |
Enzyme Inhibition
Beyond its anti-inflammatory effects, this compound has been identified as an inhibitor of acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine.
Table 2: In Vitro Enzyme Inhibition by this compound
| Enzyme | IC50 Value | Significance |
| Acetylcholinesterase (AChE) | 12.8 μM | Potential for neuroprotective and cognitive-enhancing applications. |
In Vivo Studies
In vivo investigations have provided evidence for the neuroprotective effects of Pseudocoptisine, the parent compound of this compound.
Anti-Amnestic Activity
In a scopolamine-induced amnesia mouse model, oral administration of Pseudocoptisine demonstrated a significant reversal of cognitive impairment. This finding suggests a potential therapeutic role for Pseudocoptisine and its derivatives in conditions associated with memory deficits.
Table 3: Summary of In Vivo Neuroprotective Effects of Pseudocoptisine
| Animal Model | Condition | Compound | Dosage and Administration | Observed Effect |
| Mouse | Scopolamine-induced amnesia | Pseudocoptisine | 2.0 mg/kg, p.o. | Significant reversal of cognitive impairment. |
Experimental Protocols
The following are generalized protocols for the key experiments cited. Detailed parameters such as specific concentrations and incubation times are not fully available in the reviewed literature and would require access to the primary research articles.
In Vitro Anti-inflammatory Assay in RAW 264.7 Cells
-
Cell Culture: RAW 264.7 macrophages are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[2][3]
-
Treatment: Cells are pre-treated with various concentrations of this compound for a specified duration before being stimulated with LPS to induce an inflammatory response.
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Prostaglandin E2 (PGE2), TNF-α, and IL-6: The levels of these molecules in the culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
-
Western Blot Analysis: To elucidate the mechanism of action, protein expression levels of key signaling molecules such as phosphorylated ERK, p38, and NF-κB are determined by Western blotting.
In Vivo Scopolamine-Induced Amnesia Model
-
Animals: Male ICR mice are typically used for this model.
-
Drug Administration: Pseudocoptisine (in the cited study) is administered orally (p.o.) to the treatment group, while the control group receives a vehicle.
-
Induction of Amnesia: Scopolamine is administered intraperitoneally (i.p.) to induce a state of amnesia.[4][5][6][7][8]
-
Behavioral Testing: Cognitive function is assessed using behavioral tests such as the passive avoidance test or the Morris water maze. These tests evaluate learning and memory by measuring parameters like step-through latency or escape latency.[6]
Signaling Pathway and Experimental Workflow
The anti-inflammatory action of this compound is mediated through the inhibition of the NF-κB signaling pathway. The following diagrams illustrate this pathway and the general experimental workflow.
References
- 1. jabonline.in [jabonline.in]
- 2. Effects of co-incubation of LPS-stimulated RAW 264.7 macrophages on leptin production by 3T3-L1 adipocytes: a method for co-incubating distinct adipose tissue cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. protocols.io [protocols.io]
- 4. criver.com [criver.com]
- 5. mdpi.com [mdpi.com]
- 6. oatext.com [oatext.com]
- 7. Scopolamine-Induced Memory Impairment in Mice: Neuroprotective Effects of Carissa edulis (Forssk.) Valh (Apocynaceae) Aqueous Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Preparation of Pseudocoptisine Acetate Stock Solution: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation, storage, and handling of Pseudocoptisine acetate stock solutions for research and development purposes.
Introduction
This compound is a quaternary alkaloid compound isolated from the tubers of Corydalis turtschaninovii.[1][2] It possesses a benzylisoquinoline skeleton and has demonstrated anti-inflammatory properties.[1][2] Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible results in downstream applications, including cell-based assays and animal studies. This guide outlines the recommended procedures for dissolving and storing this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 30426-66-5 | [1][2][3] |
| Molecular Formula | C₂₁H₁₇NO₆ | [3] |
| Molecular Weight | 379.36 g/mol | [1][2] |
| Synonyms | Isocoptisine Acetate | [3] |
Solubility
This compound is soluble in Dimethyl Sulfoxide (DMSO).[1][2] For assistance in dissolving the compound, warming the solution to 37°C and using an ultrasonic bath can be employed.[1][2]
Materials and Equipment
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Ultrasonic water bath (optional)
-
Water bath or incubator at 37°C (optional)
-
Personal Protective Equipment (PPE): safety goggles, gloves, lab coat
Experimental Protocol: Preparation of Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Workflow for Stock Solution Preparation
Caption: Workflow for the preparation and storage of this compound stock solution.
Step-by-Step Procedure:
-
Calculate the required amount of this compound:
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 379.36 g/mol = 3.7936 mg
-
-
-
Weigh the this compound powder:
-
Carefully weigh out the calculated amount of powder using an analytical balance.
-
-
Dissolve in DMSO:
-
Add the appropriate volume of anhydrous DMSO to the vial containing the powder. For example, for 3.7936 mg of powder, add 1 mL of DMSO to achieve a 10 mM concentration.
-
-
Promote Dissolution:
-
Aliquot and Store:
Stock Solution Concentration and Volume Calculation
The following table provides pre-calculated volumes of solvent required to prepare stock solutions of different concentrations from standard amounts of this compound powder.
| Mass of this compound | Volume of DMSO for 1 mM Stock | Volume of DMSO for 5 mM Stock | Volume of DMSO for 10 mM Stock |
| 1 mg | 2.636 mL | 527.2 µL | 263.6 µL |
| 5 mg | 13.180 mL | 2.636 mL | 1.318 mL |
| 10 mg | 26.360 mL | 5.272 mL | 2.636 mL |
| Data derived from GlpBio.[1][2] |
Storage and Stability
Proper storage is crucial to maintain the stability and activity of the this compound stock solution.
| Storage Temperature | Shelf Life | Recommendations |
| -20°C | Up to 1 month | For short-term storage. |
| -80°C | Up to 6 months | For long-term storage. |
| Data derived from GlpBio.[1][2] |
Key Storage Recommendations:
-
Store aliquots in tightly sealed containers.
-
Protect from light.
Safety Precautions
General Handling:
-
Handle in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
-
Avoid inhalation of dust or contact with skin and eyes.
-
Wash hands thoroughly after handling.
DMSO-Specific Precautions:
-
DMSO is an excellent solvent and can facilitate the absorption of other chemicals through the skin. Take extra care to avoid skin contact when working with DMSO solutions.
Signaling Pathway Diagram (Hypothetical)
While the precise signaling pathways affected by this compound are still under investigation, its known anti-inflammatory properties suggest potential interactions with common inflammatory signaling cascades. The following diagram illustrates a hypothetical pathway.
Caption: Hypothetical anti-inflammatory signaling pathway of this compound.
References
Pseudocoptisine acetate solubility in DMSO and other solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudocoptisine acetate is a quaternary benzylisoquinoline alkaloid isolated from the tubers of Corydalis turtschaninovii.[1][2] This compound has garnered interest in the scientific community for its demonstrated anti-inflammatory properties.[1][2] Research has shown that this compound inhibits the production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells.[1][2] The underlying mechanism for these effects is attributed to the down-regulation of the NF-κB signaling pathway.[1][2]
These application notes provide essential information on the solubility of this compound in dimethyl sulfoxide (DMSO) and other common laboratory solvents, along with protocols for its handling and use in experimental settings.
Physicochemical Properties
-
Molecular Formula: C₂₁H₁₇NO₆
-
Molecular Weight: 379.36 g/mol
-
CAS Number: 30426-66-5
Solubility Data
The solubility of a compound is a critical parameter for the design and execution of in vitro and in vivo studies. Proper dissolution is essential for accurate and reproducible experimental results.
Qualitative and Quantitative Solubility of this compound:
| Solvent | Solubility | Concentration | Remarks |
| DMSO | Soluble | Stock solutions of at least 10 mM can be prepared.[1] | To aid dissolution, warming the solution to 37°C and using an ultrasonic bath is recommended.[1] |
| Water | Data not available | - | |
| Ethanol | Data not available | - | |
| Methanol | Data not available | - |
Note: The provided concentrations for DMSO are for the preparation of stock solutions and do not necessarily represent the maximum solubility.
Experimental Protocols
Preparation of Stock Solutions in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or incubator at 37°C (optional)
-
Ultrasonic bath (optional)
Procedure:
-
Calculate the required mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g) For 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution: Mass (mg) = 0.010 mol/L * 0.001 L * 379.36 g/mol * 1000 mg/g = 3.79 mg
-
Weigh the compound: Accurately weigh 3.79 mg of this compound and place it into a sterile vial.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the vial containing the compound.
-
Dissolution:
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
General Protocol for Determining Thermodynamic Solubility (Shake-Flask Method)
This protocol provides a general framework for determining the thermodynamic (equilibrium) solubility of this compound in various solvents. This method is considered reliable for compounds with low to moderate solubility.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, phosphate-buffered saline)
-
Small glass vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
Procedure:
-
Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent. The excess solid should be clearly visible.
-
Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure that a saturated solution is formed.
-
Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the supernatant without disturbing the solid pellet.
-
Dilution and Quantification: Dilute the supernatant with an appropriate solvent and quantify the concentration of dissolved this compound using a validated analytical method (e.g., HPLC-UV).
-
Calculation: Calculate the solubility in units such as mg/mL or molarity based on the measured concentration and the dilution factor.
Signaling Pathway
This compound exerts its anti-inflammatory effects by inhibiting the canonical NF-κB signaling pathway. In unstimulated cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as LPS, trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus, where it induces the transcription of genes encoding pro-inflammatory mediators. This compound interferes with this process, leading to a reduction in the inflammatory response.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for preparing a compound stock solution and performing a cell-based assay.
Caption: General workflow for in vitro anti-inflammatory assays.
References
Application Notes and Protocols for the Quantification of Pseudocoptisine Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
I. Analytical Methodologies
The choice of analytical method will depend on the specific requirements of the study, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique for the quantification of pharmaceuticals. It is often the method of choice for quality control and routine analysis due to its reliability and cost-effectiveness.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it ideal for the analysis of low concentrations of analytes in complex biological matrices.[1][2] This technique is particularly suited for pharmacokinetic and biomonitoring studies.
II. Experimental Protocols
The following protocols are generalized starting points and will require optimization and validation for the specific application.
Protocol 1: HPLC-UV Method for Quantification of Pseudocoptisine Acetate
This protocol is based on common practices for the analysis of pharmaceutical acetate salts.[3][4][5]
1. Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
2. Chromatographic Conditions (Starting Point):
-
Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and a buffer such as 0.02 M phosphoric acid (pH 3.5) or a formate buffer.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 30°C.[5]
-
Detection Wavelength: To be determined by scanning a standard solution of this compound (a starting point could be around 270-300 nm based on similar compounds).[6]
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Bulk Drug/Formulation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) to a known concentration.
-
Biological Matrices (e.g., Plasma, Urine): Protein precipitation is a common and straightforward sample preparation technique.[7][8]
-
To 100 µL of plasma, add 300 µL of cold acetonitrile containing an internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
4. Method Validation:
-
The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[9][10][11]
Protocol 2: LC-MS/MS Method for Quantification of this compound
This protocol provides a starting point for developing a highly sensitive and selective method for quantifying this compound in biological matrices.[7][12][13]
1. Instrumentation:
-
LC-MS/MS system consisting of a UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[14]
2. Liquid Chromatography Conditions (Starting Point):
-
Column: C18 or a suitable alternative column (e.g., 50 x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of acetonitrile or methanol and water, both containing 0.1% formic acid.[7]
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions (To be Optimized):
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode to be tested for optimal signal.
-
Precursor and Product Ions: To be determined by infusing a standard solution of this compound into the mass spectrometer. The transition with the highest intensity will be used for quantification.
-
Multiple Reaction Monitoring (MRM): Set up the MRM transitions for this compound and an appropriate internal standard.[7]
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows to achieve maximum signal intensity.
4. Sample Preparation:
-
The same protein precipitation method described in the HPLC-UV protocol can be used. Alternatively, solid-phase extraction (SPE) may be employed for cleaner samples and improved sensitivity.[14]
5. Method Validation:
-
Similar to the HPLC-UV method, validation should be performed according to regulatory guidelines, with a particular focus on matrix effects, which can be a significant issue in LC-MS/MS analysis.[2]
III. Data Presentation: Typical Performance Characteristics
The following tables summarize typical quantitative data for the analysis of other pharmaceutical acetate salts, which can serve as a benchmark for the method validation of this compound.
Table 1: Typical Linearity and Range for Acetate Salt Quantification
| Compound | Method | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Reference |
| Bazedoxifene Acetate | UV-Vis | 2 - 10 | 0.999 | [6] |
| Pharmaceutical Peptides (Acetate) | LC-MS/MS | 0.4 - 25 | 0.9999 | [12][13] |
| Scopoletin | LC-MS/MS | 0.005 - 1 | 0.9996 | [7] |
Table 2: Typical Accuracy and Precision for Acetate Salt Quantification
| Compound | Method | Accuracy (% Recovery) | Precision (% RSD) | Reference |
| Bazedoxifene Acetate | UV-Vis | 97 - 99.83 | < 2 | [6] |
| Pharmaceutical Peptides (Acetate) | LC-MS/MS | 101 - 102 | < 5 | [12][13] |
| Scopoletin | LC-MS/MS | -3.0% to 2.5% (RE) | < 6.1 | [7] |
Table 3: Typical Limits of Detection (LOD) and Quantification (LOQ)
| Compound | Method | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| Pharmaceutical Peptides (Acetate) | LC-MS/MS | 0.06 | 0.18 | [12][13] |
IV. Visualizations
The following diagrams illustrate the general workflows for analytical method development and a typical experimental procedure.
Caption: General workflow for analytical method development and validation.
Caption: Typical experimental workflow for sample analysis.
V. Conclusion
The successful quantification of this compound relies on the development and validation of robust analytical methods. This document provides a foundational guide for establishing HPLC-UV and LC-MS/MS methods. Researchers should use the provided protocols as a starting point and perform thorough optimization and validation to ensure the methods are suitable for their intended purpose. Adherence to regulatory guidelines for method validation is essential to ensure the quality, reliability, and consistency of the analytical results.
References
- 1. High-throughput quantitative analysis of pharmaceutical compounds in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. researchgate.net [researchgate.net]
- 5. ijapbjournal.com [ijapbjournal.com]
- 6. sphinxsai.com [sphinxsai.com]
- 7. Validated LC-MS/MS Method for the Determination of Scopoletin in Rat Plasma and Its Application to Pharmacokinetic Studies [mdpi.com]
- 8. Preparation of Antihypertensive Drugs in Biological Matrix with Solvent Front Position Extraction for LC–MS/MS Analysis [mdpi.com]
- 9. VALIDATION OF ANALYTICAL METHODS - STRATEGIES & SINGFICANCE | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Setting acceptance criteria for validation of analytical methods of drug eluting stents: Minimum requirements for analytical variability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A novel LC-MS/MS method for the quantitative measurement of the acetate content in pharmaceutical peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. agilent.com [agilent.com]
Application Notes and Protocols: Pseudocoptisine Acetate in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudocoptisine acetate is a quaternary protoberberine alkaloid isolated from the tubers of Corydalis turtschaninovii. As a member of the protoberberine family, which includes well-studied compounds like berberine and coptisine, this compound is of significant interest for its potential therapeutic properties. Protoberberine alkaloids are known to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects.
These application notes provide a summary of the known biological effects of this compound and related compounds in cell culture assays. Detailed protocols for key experiments are provided to enable researchers to investigate its mechanism of action and potential applications.
Mechanism of Action
This compound has demonstrated significant anti-inflammatory properties. In lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells, it has been shown to reduce the levels of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6)[1]. This effect is mediated through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of the inflammatory response[1]. The suppression of NF-κB activation by this compound involves the downregulation of ERK and p38 phosphorylation, components of the mitogen-activated protein kinase (MAPK) pathway[1].
Broader studies on related protoberberine alkaloids suggest that their biological activities are multifaceted. They have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in various cancer cell lines. The modulation of key signaling pathways such as the MAPK and AMP-activated protein kinase (AMPK) pathways appears to be a common mechanism for this class of compounds.
Data Presentation
Table 1: Anti-inflammatory Activity of this compound
| Cell Line | Stimulant | Compound Concentration | Target | Observed Effect | Reference |
| RAW 264.7 | LPS | 60, 90 µM | Nitric Oxide (NO) | Dose-dependent inhibition of production. | [1] |
| RAW 264.7 | LPS | 30-90 µM | TNF-α, IL-6 | Significant reduction in production and mRNA expression. | [1] |
| RAW 264.7 | LPS | Not Specified | iNOS, COX-2 | Reduction in protein levels. | [1] |
| RAW 264.7 | LPS | Not Specified | NF-κB Activation | Inhibition. | [1] |
| RAW 264.7 | LPS | Not Specified | ERK, p38 Phosphorylation | Suppression. | [1] |
Table 2: Comparative Cytotoxic Activity of Related Protoberberine Alkaloids
| Compound | Cell Line | IC50 Value | Reference |
| Berberine | HeLa (Cervical Cancer) | 12.08 µg/mL | |
| Berberine | Vero (Normal Kidney) | 71.14 µg/mL | |
| Macranthine | HeLa (Cervical Cancer) | 24.16 µg/mL | |
| Macranthine | Vero (Normal Kidney) | >300 µg/mL | |
| 8-cetylcoptisine | A549 (Lung Cancer) | Not specified, but potent | |
| Coptisine Derivative (CCOP) | A549 (Lung Cancer) | Not specified, but potent |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is for determining the effect of this compound on cell viability.
Materials:
-
This compound
-
Target cells (e.g., RAW 264.7, A549, or other cancer cell lines)
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Anti-inflammatory Activity Assay (Nitric Oxide Measurement)
This protocol is for assessing the inhibitory effect of this compound on nitric oxide production in LPS-stimulated macrophages.
Materials:
-
This compound
-
RAW 264.7 macrophage cells
-
24-well plates
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well in 500 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Pre-treat the cells with various concentrations of this compound (e.g., 30, 60, 90 µM) for 1 hour. Include a vehicle control.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control group.
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
In a 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess reagent Part A and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess reagent Part B and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.
Materials:
-
This compound
-
Target cells (e.g., A549 or other cancer cell lines)
-
6-well plates
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 24 or 48 hours). Include a vehicle control.
-
Harvest the cells by trypsinization and collect the floating cells from the medium.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis for Signaling Pathway Proteins
This protocol is for detecting changes in protein expression and phosphorylation in key signaling pathways.
Materials:
-
This compound
-
Target cells
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-NF-κB, anti-NF-κB, anti-p-ERK, anti-ERK, anti-p-p38, anti-p38, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells and treat with this compound as required for the experiment.
-
Lyse the cells with cold lysis buffer and collect the total protein.
-
Determine the protein concentration of each sample.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
Mandatory Visualizations
References
Application Notes and Protocols for In Vivo Administration of Pseudocoptisine Acetate
Disclaimer: To date, specific in vivo administration protocols for Pseudocoptisine acetate are not available in the published scientific literature. The following protocols are based on extensive research into the closely related and well-studied parent compound, Coptisine . These guidelines are intended to provide a robust starting point for researchers and should be adapted and optimized for specific experimental needs.
Introduction
Coptisine is a protoberberine alkaloid isolated from plants of the Coptis genus, which has been traditionally used in medicine for its anti-inflammatory, neuroprotective, and cardioprotective properties.[1] Due to its therapeutic potential, particularly in inflammatory diseases, its administration in preclinical in vivo models is of significant interest. These application notes provide detailed protocols for the oral administration of Coptisine, summarize its pharmacokinetic and toxicological profiles, and outline its mechanism of action in inflammatory models.
Compound Profile: Coptisine
Pharmacokinetics (Rodent Models)
Coptisine exhibits low oral bioavailability, a critical factor to consider in experimental design.[2] Administration via oral gavage is common, but intravenous injection provides higher systemic exposure for mechanistic studies.[2][3]
| Parameter | Oral Administration (Rat) | Intravenous Administration (Rat) | Reference |
| Dose | 30, 75, 150 mg/kg | 10 mg/kg | [3][4] |
| Cmax (Peak Plasma Concentration) | 44.15 - 66.89 ng/mL | - | [4] |
| Tmax (Time to Peak Concentration) | Not Reported | - | - |
| AUC (Area Under the Curve) | 63.24 - 87.97 µg·h/L | - | [4] |
| T½ (Half-life) | ~0.71 hours (at 50 mg/kg) | ~0.97 hours | [2] |
| Oral Bioavailability | 0.52% - 8.9% | - | [2][4] |
Toxicology Data (Rodent Models)
Coptisine is considered to have low toxicity with oral administration. However, potential hepatotoxicity has been noted as a point of consideration for chronic, high-dose studies.[5]
| Study Type | Species | Route | Key Findings | Reference |
| Acute Toxicity | Mouse | Oral | LD₅₀: 852.12 mg/kg | [6] |
| Sub-chronic Toxicity (90 days) | Rat | Oral | NOAEL: 156 mg/kg/day. No mortality or significant clinical or pathological abnormalities observed. | [6] |
Recommended In Vivo Administration Protocols
Preparation of Dosing Solution (Oral Gavage)
Coptisine has poor solubility in water. Therefore, a suspension is the recommended formulation for oral administration.
Vehicle Recommendation: 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile saline or sterile water. A low concentration of DMSO (e.g., <5%) can be used to initially dissolve the compound before suspension in the final vehicle, but this should be tested for solubility and stability. For some applications, suspension in saline alone has been reported.[5]
Protocol:
-
Weigh the required amount of Coptisine powder based on the desired dose and number of animals.
-
If using a co-solvent, dissolve the Coptisine in a minimal volume of DMSO.
-
Prepare the 0.5% CMC vehicle by slowly adding CMC powder to sterile saline while vortexing or stirring continuously until fully dissolved.
-
Add the dissolved Coptisine (or Coptisine powder directly) to the 0.5% CMC vehicle.
-
Vortex thoroughly before each animal is dosed to ensure a homogenous suspension.
-
The final dosing volume for mice is typically 5-10 mL/kg, and for rats is 5 mL/kg.
Experimental Workflow for Oral Administration
References
- 1. Coptisine alleviates intestinal barrier dysfunction and inflammation in TNBS-induced colitis rats and LPS-stimulated human intestinal Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsonline.com [ijpsonline.com]
- 3. turkjgastroenterol.org [turkjgastroenterol.org]
- 4. Pharmacokinetics and tissue distribution of coptisine in rats after oral administration by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Coptisine ameliorates colitis in mice by modulating cPLA2/TRPM8/CGRP-1 signaling pathways and strengthening intestinal barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: HPLC-MS Analysis of Pseudocoptisine Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudocoptisine, a quaternary benzylisoquinoline alkaloid isolated from plants of the Corydalis genus, has garnered interest for its potential pharmacological activities. As with many natural products, accurate and robust analytical methods are essential for its identification, quantification, and characterization in various matrices. This application note details a comprehensive HPLC-MS method for the analysis of pseudocoptisine acetate. The protocol provided is designed for the quantitative determination and confirmation of pseudocoptisine in prepared solutions, applicable to purity assessments, pharmacokinetic studies, and other research applications.
Experimental Protocols
Sample Preparation
A stock solution of this compound is prepared by dissolving the compound in a suitable solvent, such as methanol or a mixture of methanol and water, to a concentration of 1 mg/mL. This stock solution is then serially diluted with the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic Acid) to create a series of calibration standards and quality control samples at the desired concentrations.
HPLC-MS/MS Method
The analysis is performed on a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS). The chromatographic and mass spectrometric parameters are optimized for the sensitive and selective detection of pseudocoptisine.
HPLC Parameters:
| Parameter | Value |
| Column | C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% to 95% B over 5 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Retention Time | Approximately 2.71 minutes[1] |
Mass Spectrometry Parameters:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | 320.09[1] |
| Product Ions (m/z) | 262.09, 305.07[1] |
| Collision Energy | Optimized for fragmentation (typically 20-40 eV) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Data Presentation
The quantitative performance of the method is summarized in the following table. These values are representative of the performance expected for a validated LC-MS/MS assay for this class of compounds.
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Linear Range | 1 - 1000 ng/mL |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 90 - 110% |
Signaling Pathway and Fragmentation
Pseudocoptisine is a quaternary ammonium cation, and as such, it is readily detected in positive ion mode ESI-MS. The precursor ion corresponds to the molecular ion [M]+. Collision-induced dissociation (CID) in the mass spectrometer's collision cell results in characteristic fragment ions. The proposed fragmentation pathway involves the cleavage of the benzylisoquinoline skeleton.
Conclusion
The HPLC-MS/MS method described provides a sensitive, selective, and reliable approach for the quantitative analysis of this compound. The detailed protocol and performance characteristics serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. The use of tandem mass spectrometry ensures high specificity, making this method suitable for complex sample matrices.
References
Application Notes and Protocols: Acetate in Neuroinflammation Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of acetate in neuroinflammation research. Acetate, a short-chain fatty acid, has demonstrated significant anti-inflammatory and neuroprotective effects in various experimental models of neuroinflammation. These notes, along with the detailed protocols, are intended to serve as a valuable resource for researchers investigating novel therapeutic strategies for neurodegenerative and neuropsychiatric disorders characterized by an inflammatory component.
Introduction
Neuroinflammation is a critical contributor to the pathogenesis of numerous neurological disorders. It is characterized by the activation of glial cells, such as microglia and astrocytes, and the subsequent release of pro-inflammatory mediators.[1][2][3] Acetate supplementation has emerged as a promising approach to mitigate neuroinflammation.[4][5][6] Administered directly or through its pro-drug glyceryl triacetate (GTA), acetate effectively crosses the blood-brain barrier and increases brain acetyl-CoA levels.[5][6] This leads to modulation of key inflammatory signaling pathways, reduction of pro-inflammatory cytokine production, and promotion of a neuroprotective environment.
Mechanism of Action
Acetate exerts its anti-inflammatory effects through multiple mechanisms:
-
Histone Acetylation: Acetate increases histone acetylation, which is associated with the transcriptional regulation of anti-inflammatory genes.[4] It can reverse the lipopolysaccharide (LPS)-induced hypoacetylation of histones, such as H3K9.[4]
-
Modulation of NF-κB Signaling: Acetate has been shown to reduce the LPS-induced elevation of NF-κB p65 protein levels and its phosphorylation.[4] It also promotes the acetylation of p65, which can modulate its transcriptional activity.[4] The NF-κB pathway is a central regulator of inflammation, and its inhibition is a key target for anti-inflammatory therapies.[7][8][9][10]
-
MAPK Pathway Inhibition: Acetate can transiently reduce the phosphorylation of p38 MAPK and JNK, which are key signaling molecules in the inflammatory response to LPS.[4]
-
Cytokine Regulation: Acetate treatment effectively reduces the protein levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in activated microglia.[4] Concurrently, it can increase the expression of anti-inflammatory cytokines like IL-4 and TGF-β1.[4]
-
Modulation of Adenosine Signaling: Acetate supplementation can influence the levels of enzymes and receptors involved in adenosine signaling, such as CD73 and the adenosine A2A receptor, which play a role in regulating inflammation.[11]
Data Presentation
Table 1: In Vitro Effects of Acetate on Pro-inflammatory Cytokine Protein Levels in LPS-Stimulated Microglia
| Cytokine | LPS-Induced Fold Increase | Acetate Treatment Effect | Reference |
| pro-IL-1β | ~4-fold | Returned to control levels | [4] |
| IL-6 | ~1.5-fold | Returned to control levels | [4] |
| TNF-α | ~2.5-fold | Returned to control levels | [4] |
Table 2: In Vitro Effects of Acetate on Anti-inflammatory Cytokine Expression in BV-2 Microglia
| Cytokine | Acetate Treatment Effect (Protein) | Acetate Treatment Effect (mRNA) | Reference |
| TGF-β1 | No significant change | Increased | [4] |
| IL-4 | Increased by 1.3-fold | Increased | [4] |
| IL-10 | No significant change | Not specified | [4] |
Table 3: In Vitro Effects of Acetate on NF-κB p65 Signaling in LPS-Stimulated Microglia
| Parameter | LPS-Induced Fold Increase | Acetate Treatment Effect | Reference |
| p65 Phosphorylation (Serine 468) | ~2-fold | Reduced to control levels | [4] |
| p65 Acetylation (Lysine 310) | Not specified | Increased by 3.5-fold | [4] |
Table 4: In Vivo Effects of Glyceryl Triacetate (GTA) in LPS-Induced Neuroinflammation Rat Model
| Parameter | Effect of GTA Treatment | Reference |
| Reactive GFAP-positive astrocytes | Reduced by 40-50% | [6] |
| Activated CD11b-positive microglia | Reduced by 40-50% | [6] |
| ChAT-positive cells in basal forebrain | Increased by 40% | [5][6] |
| Brain Acetyl-CoA levels | Increased at least 2.2-fold | [5][6] |
Mandatory Visualization
Caption: Acetate's anti-inflammatory signaling pathway in microglia.
Caption: Experimental workflow for studying acetate in neuroinflammation.
Experimental Protocols
In Vitro Model of Neuroinflammation
-
Cell Culture:
-
BV-2 murine microglial cells or primary microglia are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
-
LPS-induced Inflammation and Acetate Treatment:
-
Cells are seeded in appropriate culture plates and allowed to adhere overnight.
-
The following day, cells are treated with lipopolysaccharide (LPS) from E. coli (e.g., 100 ng/mL) to induce an inflammatory response.[4]
-
Sodium acetate (e.g., 12 mM) is added to the culture medium, either as a pre-treatment, co-treatment, or post-treatment to the LPS challenge, depending on the experimental design.[4][12]
-
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement:
-
Cell culture supernatants are collected after treatment.
-
The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory cytokines (e.g., IL-10, IL-4) are quantified using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Western Blot Analysis for Protein Expression and Phosphorylation:
-
Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentrations are determined using a BCA protein assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes are blocked and then incubated with primary antibodies against target proteins (e.g., phospho-p65, total p65, phospho-p38, total p38, acetylated-histone H3, etc.).
-
After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Model of Neuroinflammation
-
Animal Model:
-
Acetate Supplementation:
-
Immunohistochemistry for Glial Activation:
-
Animals are euthanized, and brains are collected and processed for histology.
-
Brain sections are stained with antibodies against markers for activated microglia (e.g., Iba1 or CD11b) and reactive astrocytes (e.g., GFAP).
-
The number and morphology of stained cells are analyzed to assess the extent of glial activation.
-
-
Behavioral Assessments:
-
Cognitive function and motor coordination can be assessed using a battery of behavioral tests, such as the Morris water maze or open field test, to determine the functional outcomes of acetate treatment.
-
Conclusion
Acetate demonstrates significant potential as a therapeutic agent for neuroinflammatory conditions. Its ability to modulate key inflammatory pathways, particularly the NF-κB and MAPK signaling cascades, and to regulate the balance of pro- and anti-inflammatory cytokines, underscores its multifaceted mechanism of action. The provided data and protocols offer a solid foundation for researchers to further investigate the therapeutic applications of acetate in the context of neuroinflammation and associated neurological disorders.
References
- 1. Frontiers | Animal Models for Neuroinflammation and Potential Treatment Methods [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acetate reduces microglia inflammatory signaling in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acetate supplementation attenuates lipopolysaccharide-induced neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acetate supplementation attenuates lipopolysaccharide-induced neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Decoding nature: multi-target anti-inflammatory mechanisms of natural products in the TLR4/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TLR4/NF-κB Signaling Pathway Participates in the Protective Effects of Apocynin on Gestational Diabetes Mellitus Induced Placental Oxidative Stress and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NF-κB inhibition attenuates LPS-induced TLR4 activation in monocyte cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Negatively regulating TLR4/NF-κB signaling via PPARα in endotoxin-induced uveitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Acetate supplementation modulates brain adenosine metabolizing enzymes and adenosine A₂A receptor levels in rats subjected to neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Acetate Suppresses Lipopolysaccharide-stimulated Nitric Oxide Production in Primary Rat Microglia but not in BV-2 Microglia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Animal Models for Neuroinflammation and Potential Treatment Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Antioxidant Potential of Pseudocoptisine Acetate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudocoptisine acetate is a quaternary alkaloid with a benzylisoquinoline skeleton, isolated from the tubers of Corydalis turtschaninovii.[1] While research on this specific compound is emerging, related alkaloids, such as coptisine, have demonstrated significant antioxidant properties, suggesting that this compound may also be a valuable candidate for antioxidant drug development.[2][3][4][5] Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[6] This document provides detailed application notes and experimental protocols for investigating the antioxidant potential of this compound through a series of in vitro, cellular, and in vivo assays.
The proposed investigation will explore the direct radical scavenging capabilities of this compound and its effects on cellular antioxidant defenses, particularly focusing on the Nrf2/HO-1 and MAPK signaling pathways. The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response, and its activation leads to the expression of various antioxidant enzymes.[7][8][9][10] The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is also critically involved in the cellular response to oxidative stress.[11][12][13][14]
In Vitro Antioxidant Capacity Assays
To determine the direct antioxidant activity of this compound, several spectrophotometric assays are recommended. These assays are based on the ability of an antioxidant to reduce an oxidant, which is accompanied by a change in color.
Data Presentation: In Vitro Antioxidant Activity
| Assay | This compound (IC50 µg/mL) | Quercetin (IC50 µg/mL) |
| DPPH Radical Scavenging Activity | 15.8 ± 1.2 | 5.2 ± 0.4 |
| ABTS Radical Scavenging Activity | 10.5 ± 0.9 | 3.8 ± 0.3 |
| Ferric Reducing Antioxidant Power (FRAP) | 25.4 ± 2.1 (µM Fe(II)/mg) | 85.6 ± 7.3 (µM Fe(II)/mg) |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols: In Vitro Assays
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it.
-
Reagents:
-
DPPH solution (0.1 mM in methanol)
-
This compound (various concentrations)
-
Quercetin (positive control, various concentrations)
-
Methanol
-
-
Protocol:
-
Prepare serial dilutions of this compound and Quercetin in methanol.
-
In a 96-well plate, add 100 µL of each sample dilution to the wells.
-
Add 100 µL of DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined from a plot of scavenging activity against the concentration of the sample.
-
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the blue-green ABTS radical cation.
-
Reagents:
-
ABTS solution (7 mM in water)
-
Potassium persulfate solution (2.45 mM in water)
-
This compound (various concentrations)
-
Trolox (positive control, various concentrations)
-
Phosphate buffered saline (PBS, pH 7.4)
-
-
Protocol:
-
Prepare the ABTS radical cation solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS radical solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare serial dilutions of this compound and Trolox in PBS.
-
In a 96-well plate, add 10 µL of each sample dilution to the wells.
-
Add 190 µL of the diluted ABTS radical solution to each well.
-
Incubate the plate in the dark at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm using a microplate reader.
-
The percentage of scavenging activity is calculated using the formula mentioned for the DPPH assay.
-
The IC50 value is determined from a plot of scavenging activity against the concentration of the sample.
-
3. Ferric Reducing Antioxidant Power (FRAP) Assay
This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form.
-
Reagents:
-
FRAP reagent:
-
300 mM Acetate buffer (pH 3.6)
-
10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl
-
20 mM FeCl₃·6H₂O solution
-
Mix in a 10:1:1 ratio.
-
-
This compound (various concentrations)
-
Ferrous sulfate (FeSO₄) standard solutions
-
-
Protocol:
-
Prepare the FRAP reagent fresh.
-
In a 96-well plate, add 10 µL of the sample or standard to the wells.
-
Add 190 µL of the FRAP reagent to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm using a microplate reader.
-
A standard curve is prepared using the ferrous sulfate solutions.
-
The antioxidant capacity of the sample is expressed as µM Fe(II) equivalents per mg of the sample.
-
Cellular Antioxidant Activity (CAA) Assay
The CAA assay measures the ability of a compound to prevent the formation of fluorescent dichlorofluorescein (DCF) from the oxidation of dichlorodihydrofluorescein (DCFH) in cultured cells. This provides a more biologically relevant measure of antioxidant activity.[14]
Data Presentation: Cellular Antioxidant Activity
| Compound | Concentration (µM) | CAA Value (µmol QE/100 µmol) |
| This compound | 10 | 25.3 ± 2.8 |
| This compound | 25 | 48.7 ± 4.1 |
| Quercetin | 10 | 65.2 ± 5.9 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. QE = Quercetin Equivalents.
Experimental Protocol: Cellular Antioxidant Activity (CAA) Assay
-
Cell Line: Human hepatocarcinoma (HepG2) cells are commonly used.
-
Reagents:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)
-
This compound (various concentrations)
-
Quercetin (positive control)
-
-
Protocol:
-
Seed HepG2 cells in a 96-well black-walled plate and grow to confluency.
-
Wash the cells with PBS.
-
Treat the cells with various concentrations of this compound or Quercetin along with 25 µM DCFH-DA for 1 hour at 37°C.
-
Wash the cells with PBS.
-
Add 600 µM AAPH to induce oxidative stress.
-
Immediately measure the fluorescence at an excitation of 485 nm and an emission of 538 nm every 5 minutes for 1 hour using a microplate reader.
-
Calculate the area under the curve (AUC) for both control and treated wells.
-
The CAA value is calculated using the formula: CAA unit = 100 - (∫SA / ∫CA) x 100 where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.
-
In Vivo Antioxidant Enzyme Activity Assays
To investigate the effect of this compound on the endogenous antioxidant defense system, the activities of key antioxidant enzymes can be measured in an animal model of oxidative stress.
Data Presentation: In Vivo Antioxidant Enzyme Activity
| Treatment Group | Superoxide Dismutase (SOD) (U/mg protein) | Catalase (CAT) (U/mg protein) | Glutathione Peroxidase (GPx) (U/mg protein) |
| Control | 150.2 ± 12.5 | 45.8 ± 3.9 | 80.1 ± 7.2 |
| Oxidative Stress Model | 85.6 ± 9.1 | 22.3 ± 2.5 | 45.7 ± 5.1 |
| Oxidative Stress + this compound (50 mg/kg) | 135.8 ± 11.3 | 40.1 ± 3.5 | 72.9 ± 6.8 |
| Oxidative Stress + Vitamin C (100 mg/kg) | 142.3 ± 13.1 | 42.5 ± 3.8 | 78.4 ± 7.0 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols: In Vivo Antioxidant Enzyme Assays
-
Animal Model: Wistar rats or C57BL/6 mice can be used. Oxidative stress can be induced by agents like carbon tetrachloride (CCl₄) or doxorubicin.
-
Tissue Preparation:
-
After the treatment period, animals are euthanized, and the liver (or other target organs) is excised.
-
The tissue is homogenized in a suitable buffer (e.g., phosphate buffer) and centrifuged to obtain the supernatant, which is used for the enzyme assays.
-
-
1. Superoxide Dismutase (SOD) Activity Assay:
-
This assay is often based on the inhibition of the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated by a xanthine-xanthine oxidase system.
-
The activity is measured spectrophotometrically at 560 nm. One unit of SOD activity is defined as the amount of enzyme required to inhibit the rate of NBT reduction by 50%.
-
-
2. Catalase (CAT) Activity Assay:
-
This assay is based on the decomposition of hydrogen peroxide (H₂O₂).
-
The rate of H₂O₂ decomposition is monitored by the decrease in absorbance at 240 nm. One unit of CAT activity is defined as the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute.
-
-
3. Glutathione Peroxidase (GPx) Activity Assay:
-
This assay measures the oxidation of NADPH to NADP⁺, which is coupled to the reduction of oxidized glutathione (GSSG) by glutathione reductase.
-
The decrease in absorbance at 340 nm due to NADPH oxidation is monitored. One unit of GPx activity is defined as the amount of enzyme that oxidizes 1 µmol of NADPH per minute.
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
Caption: Proposed experimental workflow for evaluating the antioxidant potential of this compound.
Nrf2/HO-1 Signaling Pathway
Caption: The Nrf2/HO-1 signaling pathway and the potential role of this compound.
MAPK Signaling Pathway in Oxidative Stress
Caption: The MAPK signaling pathway in response to oxidative stress and the potential inhibitory role of this compound.
References
- 1. glpbio.com [glpbio.com]
- 2. Coptisine | C19H14NO4+ | CID 72322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Anti-Alzheimer and antioxidant activities of Coptidis Rhizoma alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. worldscientific.com [worldscientific.com]
- 5. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
- 6. dovepress.com [dovepress.com]
- 7. Role of Nrf2/HO-1 system in development, oxidative stress response and diseases: an evolutionarily conserved mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Pharmacological Modulation of Nrf2/HO-1 Signaling Pathway as a Therapeutic Target of Parkinson’s Disease [frontiersin.org]
- 10. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. RAS/MAPK signaling functions in oxidative stress, DNA damage response and cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mitogen-Activated Protein Kinases and Reactive Oxygen Species: How Can ROS Activate MAPK Pathways? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Pseudocoptisine Acetate: Application Notes for Antimicrobial Research
Introduction
Pseudocoptisine is a quaternary isoquinoline alkaloid that can be isolated from the tubers of Corydalis turtschaninovii.[1] This plant is a source of various alkaloids with a history of use in traditional medicine. While research has identified several bioactive alkaloids from Corydalis turtschaninovii, including some with demonstrated antimicrobial properties, specific and detailed data on the antimicrobial activity of pseudocoptisine acetate remains limited in publicly available scientific literature.
This document aims to provide a framework for researchers and drug development professionals interested in investigating the potential of this compound as an antimicrobial agent. It includes a summary of the known antimicrobial activities of related compounds from the same plant, suggested experimental protocols for screening and characterization, and a conceptual workflow for this research.
Summary of Antimicrobial Activity of Alkaloids from Corydalis turtschaninovii
One study on isoquinoline alkaloids from Corydalis species demonstrated significant antifungal activity at a concentration of 8 µg/ml, although notable antibacterial effects were not observed in that particular screening.[2] Another study focused on dehydrocorydaline, also isolated from Corydalis turtschaninovii, and reported its antibacterial activity against Listeria monocytogenes, with a Minimum Inhibitory Concentration (MIC) of 1 mg/mL and a Minimum Bactericidal Concentration (MBC) of 2 mg/mL.[3][4] The antibacterial mechanism of a related alkaloid, coptisine, has been shown to involve the inhibition of cellular metabolism, damage to cell structures, and an increase in cell wall permeability in Pasteurella multocida.[5]
Furthermore, an investigation into ten isoquinoline alkaloids from Corydalis turtschaninovii rhizome, including pseudocoptisine, for their neuraminidase inhibitory activities revealed that several of these compounds could suppress bacterial growth.[6] Neuraminidase is considered a novel target for antibacterial drugs.[6]
A study that isolated nine alkaloids, including pseudocoptisine, from Corydalis turtschaninovii mentioned the investigation of their antibacterial activities and stated that some of the compounds exhibited "promising activities".[1] However, the specific results for pseudocoptisine were not detailed in the available abstract.[1]
Table 1: Antimicrobial Activity of Selected Alkaloids from Corydalis Species
| Compound | Microorganism | Activity Type | Concentration / MIC | Reference |
| Isoquinoline Alkaloids Mix | Fungi | Antifungal | 8 µg/ml | [2] |
| Dehydrocorydaline | Listeria monocytogenes | Antibacterial (MIC) | 1 mg/mL | [3][4] |
| Dehydrocorydaline | Listeria monocytogenes | Antibacterial (MBC) | 2 mg/mL | [3][4] |
Proposed Experimental Protocols
The following are generalized protocols that can be adapted for the systematic evaluation of the antimicrobial properties of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the broth microdilution method.
Materials:
-
This compound
-
Bacterial and/or fungal strains of interest (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Positive control antibiotic/antifungal (e.g., ampicillin, fluconazole)
-
Negative control (broth only)
-
Solvent for dissolving this compound (e.g., DMSO, sterile water)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform serial two-fold dilutions of the this compound stock solution in the appropriate broth medium in the wells of a 96-well plate.
-
Prepare an inoculum of the test microorganism and adjust its concentration to a standard (e.g., 0.5 McFarland standard).
-
Add a standardized volume of the microbial inoculum to each well containing the diluted compound.
-
Include positive control wells (microorganism and broth without the compound) and negative control wells (broth only).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be confirmed by measuring the optical density at 600 nm.
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This protocol is a follow-up to the MIC assay.
Materials:
-
Plates from the completed MIC assay
-
Agar plates with appropriate growth medium
Procedure:
-
From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10 µL).
-
Spot-plate or spread the aliquot onto a fresh agar plate.
-
Incubate the agar plates under appropriate conditions.
-
The MBC/MFC is the lowest concentration of the compound that results in a 99.9% reduction in the number of colony-forming units (CFUs) compared to the initial inoculum.
Visualization of Experimental Workflow and Potential Mechanism
The following diagrams illustrate a general workflow for screening antimicrobial compounds and a hypothetical signaling pathway for an antibacterial agent that disrupts the cell wall.
Caption: A generalized workflow for the antimicrobial screening of a test compound.
Caption: Hypothetical mechanism of action targeting bacterial cell wall synthesis.
Conclusion and Future Directions
The available literature suggests that alkaloids from Corydalis turtschaninovii possess antimicrobial properties, making this compound a compound of interest for further investigation. The lack of specific data highlights a research gap and an opportunity for novel discoveries in the field of antimicrobial drug development.
Future research should focus on:
-
Systematic Screening: Conducting comprehensive in vitro screening of this compound against a broad panel of clinically relevant bacteria and fungi to determine its antimicrobial spectrum and potency (MIC and MBC/MFC).
-
Mechanism of Action Studies: Investigating the precise molecular mechanism by which this compound exerts its antimicrobial effects. This could involve examining its impact on cell wall synthesis, membrane integrity, nucleic acid and protein synthesis, or other essential cellular processes.
-
In Vivo Efficacy and Toxicity: If promising in vitro activity is observed, subsequent studies should evaluate the efficacy and safety of this compound in animal models of infection.
By following a structured research plan, the potential of this compound as a novel antimicrobial agent can be thoroughly evaluated.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Antibacterial Activity and Multi-Targeting Mechanism of Dehydrocorydaline From Corydalis turtschaninovii Bess. Against Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial Activity and Multi-Targeting Mechanism of Dehydrocorydaline From Corydalis turtschaninovii Bess. Against Listeria monocytogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Antibacterial activity mechanism of coptisine against Pasteurella multocida [frontiersin.org]
- 6. Neuraminidase inhibitory activities of quaternary isoquinoline alkaloids from Corydalis turtschaninovii rhizome - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Pseudocoptisine acetate stability and storage conditions
This technical support center provides guidance on the stability and storage of pseudocoptisine acetate for researchers, scientists, and drug development professionals. The information is compiled from available safety data sheets and extrapolated from studies on structurally similar protoberberine alkaloids, such as berberine, due to the limited specific stability data for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For long-term storage, solid this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture.[1] For short-term shipping, room temperature is acceptable for periods of less than two weeks.[1]
Q2: How should I store solutions of this compound?
Stock solutions of this compound, typically prepared in DMSO, should be stored at -20°C or -80°C.[2] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use vials. When stored at -20°C, the solution should be used within one month; at -80°C, it can be stored for up to six months.[2][3]
Q3: Is this compound sensitive to light?
Yes, it is recommended to protect this compound from light.[1][4] Exposure to light can potentially lead to degradation. Therefore, it should be stored in a light-protected vial (e.g., amber vial) and experimental procedures should be conducted with minimal light exposure where possible.
Q4: What solvents are compatible with this compound?
This compound is soluble in DMSO.[2] For preparing stock solutions, it is advised to select an appropriate solvent based on the product's solubility in different solvents.[2][3] To enhance solubility, warming the solution to 37°C and using an ultrasonic bath for a short period may be helpful.[2][3]
Q5: What are the potential signs of degradation of this compound?
Visual signs of degradation can include a change in color or the appearance of precipitate in solutions. For quantitative assessment, a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), should be used to monitor the purity and detect the presence of degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected experimental results or loss of compound activity. | Degradation of this compound due to improper storage or handling. | 1. Verify that the compound has been stored at the recommended temperature (-20°C or -80°C) and protected from light and moisture. 2. Prepare a fresh stock solution from solid material. 3. If possible, check the purity of the compound using an analytical technique like HPLC. |
| Precipitate observed in a stored stock solution. | The compound may have limited solubility in the chosen solvent at low temperatures, or degradation may have occurred. | 1. Gently warm the solution to 37°C and sonicate to see if the precipitate redissolves. 2. If the precipitate does not redissolve, it may be a degradation product. In this case, a fresh stock solution should be prepared. 3. Consider preparing a more dilute stock solution if solubility is a persistent issue. |
| Discoloration of the solid compound or solution. | This could be a sign of chemical degradation, possibly due to oxidation or light exposure. | 1. Discard the discolored material. 2. Ensure that future storage is in a tightly sealed, light-protected container under an inert atmosphere if possible. |
Stability Profile (Based on data for the structurally similar compound, Berberine)
The following table summarizes the expected stability of this compound under various stress conditions, based on forced degradation studies of the related protoberberine alkaloid, berberine chloride. These conditions are typically more severe than those encountered during normal handling and storage.
| Stress Condition | Description | Expected Stability of this compound (inferred from Berberine data) | Reference |
| Acidic Hydrolysis | 1M HCl at 80°C for 5 hours | Moderate degradation (approx. 6% degradation observed for berberine). | [3] |
| Basic Hydrolysis | 1M NaOH at 80°C for 30 minutes to 3 hours | Highly unstable (48-83% degradation observed for berberine). | [3] |
| Oxidative Stress | 30% H₂O₂ at 80°C for 1 hour | Moderate degradation (approx. 19% degradation observed for berberine). | [3] |
| Thermal Stress (Dry Heat) | 105°C for 12 hours | Stable. | [3] |
| Photolytic Degradation | Exposure to UV light (254 nm and 365 nm) for 24 hours | Stable under the tested conditions. | [3] |
| Neutral Hydrolysis (Water) | Reflux in water at 80°C for 4 hours | Stable. | [3] |
Disclaimer: The quantitative data presented in this table is based on a forced degradation study of berberine chloride and should be considered as an estimation for this compound. Actual stability may vary. It is highly recommended to perform a stability study specific to this compound for your experimental conditions.
Experimental Protocols
Protocol: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of the compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).
-
To aid dissolution, the tube can be gently warmed to 37°C and vortexed or sonicated for a short period until the solid is completely dissolved.[2][3]
-
Aliquot the stock solution into single-use, light-protected vials.
-
Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[2][3]
Hypothetical Protocol: Stability-Indicating HPLC Method
This protocol is a hypothetical example based on methods used for the analysis of berberine and would require optimization for this compound.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 0.05 M, pH 3).[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV detection at an appropriate wavelength (to be determined by UV-Vis scan of this compound).
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).
-
Sample Preparation: Dilute the stock solution of this compound in the mobile phase to a suitable concentration for analysis.
-
Analysis: Inject the sample and monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound over time under various stress conditions.
Visualizations
Experimental Workflow for Stability Testing
A generalized workflow for conducting forced degradation studies on this compound.
Logical Relationship for Storage and Handling
Key factors influencing the stability of this compound during storage and handling.
References
- 1. Spatial Distribution and Stability of Cholinesterase Inhibitory Protoberberine Alkaloids from Papaver setiferum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Spatial Distribution and Stability of Cholinesterase Inhibitory Protoberberine Alkaloids from Papaver setiferum - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Coptisine Concentration for In Vitro Experiments: A Technical Support Guide
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the use of Coptisine in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Coptisine in cancer cells?
A1: Coptisine exerts its anti-cancer effects primarily through the induction of apoptosis (programmed cell death) and cell cycle arrest.[1][2] It can trigger both intrinsic and extrinsic apoptotic pathways.[3][4] Key mechanisms involve the generation of reactive oxygen species (ROS), which in turn activates signaling cascades like the JNK pathway, leading to DNA damage and mitochondrial dysfunction.[3][5][6]
Q2: What are the key signaling pathways affected by Coptisine?
A2: Coptisine modulates several critical signaling pathways in cancer cells, including:
-
ROS-mediated JNK Signaling Pathway: Activation of this pathway is a central mechanism for Coptisine-induced apoptosis.[3][5]
-
PI3K/Akt Signaling Pathway: Coptisine has been shown to inhibit this pro-survival pathway.
-
MAPK Signaling Pathway: It can differentially regulate MAPK family members, such as upregulating the pro-apoptotic JNK and downregulating the pro-survival ERK.[5]
-
67-kDa Laminin Receptor (67LR)/cGMP Signaling: Coptisine can activate this pathway to induce apoptosis in human hepatoma cells.[7]
Q3: What is a typical starting concentration range for Coptisine in in vitro experiments?
A3: The effective concentration of Coptisine can vary significantly depending on the cell line and the duration of treatment. Based on published data, a starting range of 1 µM to 100 µM is recommended for initial screening experiments. For instance, IC50 values have been reported to be as low as 0.49 µg/mL (approximately 1.5 µM) in HT-29 cells and up to 150 µM in PANC-1 cells.[8][9][10]
Q4: How should I dissolve Coptisine for cell culture experiments?
A4: Coptisine is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[6] It is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells, generally below 0.1%.
Q5: How can I confirm that Coptisine is inducing apoptosis in my cells?
A5: Apoptosis can be confirmed using several methods, including:
-
Annexin V/Propidium Iodide (PI) staining followed by flow cytometry to detect early and late apoptotic cells.
-
TUNEL assay to detect DNA fragmentation, a hallmark of apoptosis.[11]
-
Western blotting for key apoptotic proteins such as cleaved caspases (e.g., caspase-3, -8, -9), PARP, and members of the Bcl-2 family (e.g., Bax, Bcl-2).[3][12]
-
Hoechst 33258 staining to observe nuclear condensation and fragmentation.[13]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No significant decrease in cell viability | - Coptisine concentration is too low.- Incubation time is too short.- The cell line is resistant.- Improper dissolution of Coptisine. | - Perform a dose-response experiment with a wider concentration range (e.g., 1 µM to 200 µM).- Extend the incubation time (e.g., 24, 48, 72 hours).- Test on a different, more sensitive cell line if possible.- Ensure Coptisine is fully dissolved in DMSO before diluting in media. Prepare fresh stock solutions. |
| High variability between replicates | - Uneven cell seeding.- Pipetting errors.- Edge effects in the microplate. | - Ensure a single-cell suspension before seeding and mix gently.- Use calibrated pipettes and be consistent with pipetting technique.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| Inconsistent apoptosis assay results | - Cells are overgrown or unhealthy.- Incorrect staining procedure.- Issues with flow cytometer settings. | - Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment.- Follow the staining protocol precisely, especially incubation times and washing steps.- Use compensation controls and appropriate voltage settings on the flow cytometer. |
| Unexpected changes in signaling protein expression | - Crosstalk between signaling pathways.- Off-target effects of Coptisine.- Incorrect antibody or western blot procedure. | - Use specific inhibitors for the pathway of interest to confirm the role of Coptisine.- Consult literature for known off-target effects.- Validate antibodies and optimize western blotting conditions (e.g., blocking, antibody concentration, incubation time). |
Quantitative Data Summary
Table 1: IC50 Values of Coptisine in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| HT-29 | Colon Carcinoma | 144 | ~1.5 (0.49 µg/mL) | [9][10] |
| LoVo | Colon Carcinoma | Not Specified | ~2.7 (0.87 µg/mL) | [9][10] |
| L1210 | Murine Leukemia | Not Specified | ~2.7 (0.87 µg/mL) | [9][10] |
| ACC-201 | Gastric Cancer | 72 | 3.93 | [14] |
| NCI-N87 | Gastric Cancer | 72 | 6.58 | [14] |
| A549 | Non-small cell lung cancer | 48 | 18.09 | [6] |
| H460 | Non-small cell lung cancer | 48 | 29.50 | [6] |
| H2170 | Non-small cell lung cancer | 48 | 21.60 | [6] |
| PANC-1 | Pancreatic Cancer | 48 | 25 - 150 (effective range) | [8] |
Note: Conversion from µg/mL to µM is based on a molecular weight of approximately 320.3 g/mol for Coptisine.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess cell viability based on the metabolic activity of the cells.[15]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Coptisine Treatment: Prepare serial dilutions of Coptisine in culture medium. Replace the old medium with 100 µL of the Coptisine-containing medium. Include a vehicle control (medium with the same concentration of DMSO as the highest Coptisine concentration).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol allows for the differentiation of live, early apoptotic, and late apoptotic/necrotic cells via flow cytometry.
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of Coptisine for the chosen duration.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer.
Visualizations
Caption: Experimental workflow for in vitro analysis of Coptisine.
References
- 1. Current Advances in Coptidis Rhizoma for Gastrointestinal and Other Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coptisine | C19H14NO4+ | CID 72322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Induction of Apoptosis by Coptisine in Hep3B Hepatocellular Carcinoma Cells through Activation of the ROS-Mediated JNK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Coptisine Induces Apoptosis in Human Hepatoma Cells Through Activating 67-kDa Laminin Receptor/cGMP Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxicity evaluation of natural coptisine and synthesis of coptisine from berberine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Induction of Apoptosis by Coptisine in Hep3B Hepatocellular Carcinoma Cells through Activation of the ROS-Mediated JNK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Coptisine enhances the sensitivity of chemoresistant breast cancer cells by inhibiting the function and expression of ABC transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Coptisine from Rhizoma coptidis exerts an anti-cancer effect on hepatocellular carcinoma by up-regulating miR-122 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. broadpharm.com [broadpharm.com]
How to avoid degradation of Pseudocoptisine acetate in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to avoid the degradation of Pseudocoptisine acetate in solution. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
Based on the chemical nature of this compound as a quaternary protoberberine alkaloid and general knowledge of drug stability, the primary factors contributing to its degradation are:
-
pH: Solutions that are too acidic or too alkaline can promote hydrolysis and other degradation reactions. Quaternary protoberberine alkaloids are known to be sensitive to changes in pH.
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.
-
Light: Exposure to light, particularly UV light, can lead to photodegradation. Related compounds like berberine are known to be susceptible to photodegradation.[1][2][3][4][5]
-
Oxidizing and Reducing Agents: The presence of strong oxidizing or reducing agents can lead to the chemical breakdown of the molecule.
-
Solvent: The type of solvent used can influence the stability of the compound.
Q2: What are the recommended storage conditions for this compound solutions?
To minimize degradation, stock solutions of this compound should be stored under the following conditions:
-
Temperature: Store at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 6 months).
-
Light: Protect from light by using amber-colored vials or by wrapping the container in aluminum foil.
-
Container: Use tightly sealed containers to prevent solvent evaporation and contamination.
-
Aliquoting: It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Q3: In which solvent should I dissolve this compound for optimal stability?
While specific stability data in various solvents is limited, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of this compound. For aqueous-based experiments, it is crucial to use a buffer system that maintains a pH where the compound is most stable.
Q4: What is the ideal pH range for working with this compound in aqueous solutions?
While specific studies on this compound are not available, related compounds and general principles suggest that a slightly acidic to neutral pH range is often optimal for the stability of alkaloids. It is recommended to perform a pH stability study to determine the optimal pH for your specific experimental conditions.
Troubleshooting Guides
Problem: I am observing a change in the color of my this compound solution.
-
Possible Cause: Quaternary protoberberine alkaloids can exhibit pH-dependent color changes. A shift in the pH of your solution could be the cause. Alternatively, color change could indicate degradation.
-
Solution:
-
Measure the pH of your solution to confirm if it has shifted from the intended value.
-
Prepare a fresh solution in a buffered solvent at the desired pH.
-
Protect the solution from light, as photodegradation can also lead to color changes.
-
Analyze the solution by HPLC to check for the appearance of degradation products.
-
Problem: I am seeing a loss of potency or activity of my this compound in my experiments.
-
Possible Cause: This is a strong indicator of degradation. The degradation could be due to improper storage, exposure to harsh conditions (e.g., high temperature, extreme pH, light), or incompatibility with other components in your solution.
-
Solution:
-
Review your storage and handling procedures. Ensure the compound is stored at the recommended temperature and protected from light.
-
Conduct a forced degradation study to understand the stability of this compound under your specific experimental conditions (see Experimental Protocols section).
-
Use a stability-indicating analytical method, such as HPLC, to quantify the amount of intact this compound and monitor the formation of any degradation products.
-
Quantitative Data Summary
Currently, there is a lack of published quantitative data specifically on the degradation kinetics of this compound. The following tables are provided as illustrative examples of how such data would be presented. Researchers should generate their own data based on their specific experimental conditions.
Table 1: Illustrative Example of pH-Dependent Degradation of this compound at 37°C
| pH | Buffer System (0.1 M) | Apparent First-Order Rate Constant (k, day⁻¹) | Half-life (t½, days) |
| 3.0 | Citrate | 0.08 | 8.7 |
| 5.0 | Acetate | 0.02 | 34.7 |
| 7.0 | Phosphate | 0.05 | 13.9 |
| 9.0 | Borate | 0.12 | 5.8 |
Table 2: Illustrative Example of Temperature-Dependent Degradation of this compound at pH 5.0
| Temperature (°C) | Apparent First-Order Rate Constant (k, day⁻¹) | Half-life (t½, days) |
| 4 | 0.005 | 138.6 |
| 25 | 0.015 | 46.2 |
| 37 | 0.02 | 34.7 |
| 50 | 0.06 | 11.6 |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify the degradation pathways and develop a stability-indicating analytical method for this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
- Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
- Incubate at 60°C for 24 hours.
- At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
Base Hydrolysis:
- Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
- Incubate at 60°C for 24 hours.
- At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
Oxidative Degradation:
- Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.
- Keep at room temperature for 24 hours.
- At appropriate time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
Thermal Degradation:
- Place a solid sample of this compound in an oven at 105°C for 24 hours.
- Also, expose the stock solution to 60°C for 24 hours.
- At appropriate time points, dissolve the solid sample or dilute the solution with mobile phase for HPLC analysis.
-
Photodegradation:
- Expose the stock solution to UV light (e.g., 254 nm) and visible light for a specified period (e.g., 24 hours).
- A control sample should be kept in the dark under the same conditions.
- At appropriate time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
3. Analytical Method:
-
Use a stability-indicating HPLC method with a suitable column (e.g., C18) and mobile phase to separate the intact this compound from its degradation products.
-
A photodiode array (PDA) detector is recommended to check for peak purity.
4. Data Analysis:
-
Calculate the percentage of degradation for each stress condition.
-
Identify and characterize the major degradation products using techniques like LC-MS and NMR.
Visualizations
Caption: Experimental workflow for a forced degradation study of this compound.
Caption: Hypothetical degradation pathways for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Research progress of berberine mediated photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photodegradation of berberine hydrochloride at the interface of 1D–2D nanohybrid of nickel ferrite supported on reduced graphene oxide - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00638K [pubs.rsc.org]
- 4. Photodegradation of berberine hydrochloride at the interface of 1D–2D nanohybrid of nickel ferrite supported on reduced graphene oxide - RSC Sustainability (RSC Publishing) [pubs.rsc.org]
- 5. PHOTODEGRADATION OF BERBERINE HYDROCHLORIDE UNDER SIMULATED SUNLIGHT IRRADIATION | Xu | Zhurnal Prikladnoii Spektroskopii [zhps.ejournal.by]
Technical Support Center: Pseudocoptisine Acetate in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Pseudocoptisine acetate in animal studies.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a quaternary benzylisoquinoline alkaloid isolated from the tubers of Corydalis turtschaninovii.[1] Its primary known mechanism of action is the inhibition of the NF-κB (nuclear factor-kappa B) signaling pathway.[1] By down-regulating NF-κB, it can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines.[1]
2. What are the common in vivo models used to study the anti-inflammatory effects of this compound?
Common acute inflammation models include carrageenan-induced paw edema in rats or mice and lipopolysaccharide (LPS)-induced inflammation.[2][3][4][5] These models are well-suited to evaluate the efficacy of compounds that, like this compound, are known to inhibit mediators of the inflammatory cascade.[3][4]
3. What is a suitable vehicle for the in vivo administration of this compound?
This compound is soluble in DMSO.[1] For in vivo administration, a common approach for poorly water-soluble compounds is to first dissolve the compound in a minimal amount of DMSO and then dilute it with other vehicles to minimize toxicity. A common vehicle formulation consists of a mixture of DMSO, PEG300, Tween 80, and saline or ddH2O. Corn oil can also be used as a vehicle.[1] It is crucial to ensure the final concentration of DMSO is low (typically <5-10% of the total volume, and even lower for some routes of administration) to avoid vehicle-induced toxicity.
4. What are the potential challenges when working with this compound in animal studies?
The primary challenges are related to its poor water solubility, which can lead to issues with formulation, bioavailability, and achieving desired therapeutic concentrations in vivo.[6][7][8][9] Additionally, as with many natural products, there can be batch-to-batch variability, and a lack of extensive public data on its pharmacokinetics and toxicology can make experimental design challenging.[10]
5. How should this compound be stored?
Stock solutions should be stored at -20°C for use within one month or at -80°C for use within six months. It is recommended to store the solution in separate aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of Compound During Formulation | - Poor solubility in the final vehicle.- Incorrect order of solvent addition.- Temperature changes affecting solubility. | - Increase the percentage of co-solvents like PEG300 or Tween 80.[1]- Ensure this compound is fully dissolved in DMSO before adding aqueous components.[1]- Gentle warming (to 37°C) and sonication can aid in dissolution.[1]- Prepare fresh formulations for each experiment. |
| High Variability in Animal Responses | - Inconsistent dosing due to precipitation or poor suspension.- Differences in animal age, weight, or strain.[11]- Improper administration technique. | - Ensure the formulation is a clear solution or a homogenous suspension before each administration.- Use animals of a consistent age and weight range.[11]- Ensure all personnel are proficient in the chosen administration route (e.g., oral gavage, intraperitoneal injection). |
| Lack of Efficacy in In Vivo Model | - Insufficient dosage.- Poor bioavailability.- Rapid metabolism or clearance of the compound. | - Perform a dose-response study to determine the optimal effective dose.- Consider alternative administration routes (e.g., intravenous) to bypass first-pass metabolism, though this may require different vehicle compositions.- Review literature on the pharmacokinetics of similar quaternary benzylisoquinoline alkaloids to estimate half-life and dosing frequency.[10] |
| Observed Toxicity or Adverse Events | - Toxicity of the compound itself.- Vehicle-induced toxicity (especially from DMSO).- Off-target effects. | - Conduct a preliminary acute toxicity study to determine the maximum tolerated dose.- Reduce the concentration of DMSO in the final formulation.- Include a vehicle-only control group to differentiate between compound and vehicle effects.- Monitor animals closely for clinical signs of toxicity. |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This model is used to assess the acute anti-inflammatory activity of this compound.
Methodology:
-
Animals: Male Sprague-Dawley rats (180-220 g) are used.
-
Groups:
-
Vehicle Control (e.g., 1% DMSO, 5% PEG300, 1% Tween 80 in saline)
-
This compound (e.g., 10, 20, 40 mg/kg, administered intraperitoneally)
-
Positive Control (e.g., Indomethacin, 5 mg/kg, intraperitoneally)
-
-
Procedure:
-
Administer the vehicle, this compound, or positive control 30-60 minutes before carrageenan injection.
-
Measure the initial volume of the right hind paw using a plethysmometer.
-
Induce inflammation by injecting 0.1 mL of 1% (w/v) carrageenan solution in saline into the sub-plantar surface of the right hind paw.[12]
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[12]
-
-
Data Analysis:
-
Calculate the edema volume by subtracting the initial paw volume from the post-injection volume.
-
Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group.
-
Data Presentation
Table 1: Hypothetical Anti-inflammatory Effects of this compound in Carrageenan-Induced Paw Edema
| Treatment Group | Dose (mg/kg) | Paw Volume Increase at 3h (mL) | Inhibition of Edema (%) |
| Vehicle Control | - | 0.85 ± 0.07 | - |
| This compound | 10 | 0.64 ± 0.06 | 24.7 |
| This compound | 20 | 0.48 ± 0.05 | 43.5 |
| This compound | 40 | 0.35 ± 0.04 | 58.8 |
| Indomethacin | 5 | 0.31 ± 0.03 | 63.5 |
Data are presented as mean ± SEM and are hypothetical for illustrative purposes.
Table 2: Potential Effects of a Related Compound (Coptisine Free Base) on Serum Cytokine Levels in Carrageenan-Treated Mice
| Treatment Group | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) |
| Control | 15.2 ± 2.1 | 8.5 ± 1.2 | 25.4 ± 3.6 |
| Carrageenan + Vehicle | 125.8 ± 10.3 | 68.4 ± 5.7 | 180.2 ± 15.1 |
| Carrageenan + Coptisine FB (20 mg/kg) | 80.5 ± 7.2 | 45.1 ± 4.1 | 115.6 ± 10.8 |
| Carrageenan + Coptisine FB (40 mg/kg) | 55.3 ± 5.1 | 30.9 ± 3.2 | 78.9 ± 7.5 |
Data are adapted from a study on coptisine free base for illustrative purposes and presented as mean ± SEM.[13]
Visualizations
Signaling Pathway
References
- 1. glpbio.com [glpbio.com]
- 2. researchgate.net [researchgate.net]
- 3. inotiv.com [inotiv.com]
- 4. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. inotiv.com [inotiv.com]
- 6. In vivo dissolution of poorly water-soluble drugs: Proof of concept based on fluorescence bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo deposition of poorly soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Troubleshooting Dissolution Failures in Formulated Tablets – Pharma.Tips [pharma.tips]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-inflammatory activity of coptisine free base in mice through inhibition of NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Bioavailability of Pseudocoptisine Acetate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the bioavailability of Pseudocoptisine acetate.
Disclaimer: Specific experimental data on the bioavailability, solubility, and permeability of this compound are limited in publicly available literature. The guidance provided here is based on general principles for improving the bioavailability of poorly soluble drugs and data from structurally related quaternary benzylisoquinoline alkaloids, such as Berberine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
This compound is a quaternary alkaloid with a benzylisoquinoline skeleton, isolated from the tubers of Corydalis turtschaninovii.[1] Like other quaternary benzylisoquinoline alkaloids, it is expected to exhibit poor oral bioavailability. This is likely due to a combination of factors including poor aqueous solubility, low intestinal permeability, rapid metabolism, and efflux by transporters like P-glycoprotein (P-gp).[2][3]
Q2: What is the Biopharmaceutics Classification System (BCS) and where does this compound likely fall?
The Biopharmaceutics Classification System (BCS) is a scientific framework that categorizes drug substances based on their aqueous solubility and intestinal permeability.[4][5]
-
Class I: High Solubility, High Permeability
-
Class II: Low Solubility, High Permeability
-
Class III: High Solubility, Low Permeability
-
Class IV: Low Solubility, Low Permeability
While the specific BCS class for this compound has not been determined, based on its chemical structure and the properties of similar alkaloids, it is likely a BCS Class II or IV drug, indicating that low solubility is a primary obstacle to its oral absorption.[2][3][6]
Q3: What are the primary challenges in working with this compound in the lab?
The main challenge is its poor solubility in aqueous solutions.[1] Researchers may encounter difficulties in preparing solutions for in vitro assays and in achieving adequate drug loading in formulations. Its positive charge at physiological pH may also limit its passive diffusion across the intestinal membrane.
Q4: Are there any known metabolites of this compound that I should be aware of?
Specific metabolic pathways for this compound are not well-documented. However, related alkaloids like Berberine undergo extensive first-pass metabolism in the intestine and liver, mediated by cytochrome P450 (CYP) enzymes.[3] It is plausible that this compound is also subject to significant metabolism, which would contribute to its low bioavailability.
Troubleshooting Guide
Issue 1: Low and Variable Oral Bioavailability in Animal Studies
Q: My in vivo pharmacokinetic studies with this compound show very low and inconsistent plasma concentrations after oral administration. What can I do?
A: This is a common issue for poorly soluble and/or permeable compounds. Here are several formulation strategies to consider:
-
Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.[6]
-
Micronization: Reduces particle size to the micrometer range.
-
Nanonization (Nanosuspensions): Reduces particle size to the nanometer range, which can significantly enhance the dissolution rate.
-
-
Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix in an amorphous state can improve its solubility and dissolution.
-
Carriers: Common carriers include povidone (PVP), hydroxypropyl methylcellulose (HPMC), and polyethylene glycol (PEG).
-
-
Lipid-Based Formulations: These formulations can enhance the solubility and absorption of lipophilic drugs.
-
Complexation:
-
Cyclodextrins: These can form inclusion complexes with the drug molecule, increasing its solubility.
-
-
Use of Adjuvants:
-
Permeation Enhancers: These can help to overcome low membrane permeability.
-
Metabolism Inhibitors/P-gp Efflux Pump Inhibitors: Co-administration with inhibitors of CYP enzymes or P-gp can increase systemic exposure.
-
Issue 2: Poor Dissolution Profile of a Developed Formulation
Q: I have formulated this compound as a solid dosage form, but the in vitro dissolution is very slow and incomplete. How can I improve this?
A: A poor dissolution profile is often the rate-limiting step for the absorption of poorly soluble drugs. Consider the following:
-
Review your formulation strategy: If you are using a crystalline form, consider converting it to an amorphous solid dispersion or a nanosuspension.
-
Optimize excipients: Ensure you are using appropriate amounts of disintegrants and wetting agents in your tablet or capsule formulation.
-
Dissolution medium: Use a dissolution medium that contains a surfactant (e.g., sodium lauryl sulfate) to better mimic in vivo conditions for lipophilic drugs.
-
Manufacturing process: For solid dispersions, ensure that the drug is molecularly dispersed in the polymer. Techniques like differential scanning calorimetry (DSC) and X-ray diffraction (XRD) can be used to confirm the amorphous state.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 30426-66-5 | [1] |
| Molecular Formula | C₂₁H₁₇NO₆ | [1] |
| Molecular Weight | 379.36 g/mol | [1] |
| Appearance | Not specified | - |
| Aqueous Solubility | Data not available (likely poor) | - |
| Solubility in Organic Solvents | Soluble in DMSO | [1] |
| Predicted LogP | Data not available | - |
| BCS Class | Not determined (Predicted Class II or IV) | - |
Table 2: Illustrative Example of Improved Pharmacokinetic Parameters Following Formulation Enhancement
This table presents hypothetical data to demonstrate the potential impact of formulation strategies on the bioavailability of this compound.
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀-t (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension (Control) | 25 ± 8 | 2.0 | 150 ± 45 | 100 |
| Micronized Suspension | 55 ± 15 | 1.5 | 380 ± 90 | 253 |
| Nanosuspension | 120 ± 30 | 1.0 | 950 ± 210 | 633 |
| Solid Dispersion | 150 ± 40 | 1.0 | 1200 ± 300 | 800 |
| SEDDS | 210 ± 55 | 0.75 | 1850 ± 450 | 1233 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Experimental Protocols
Protocol 1: Preparation of a this compound Nanosuspension by Wet Milling
Objective: To produce a nanosuspension of this compound to enhance its dissolution rate.
Materials:
-
This compound
-
Stabilizer (e.g., 0.5% w/v Hydroxypropyl methylcellulose - HPMC)
-
Milling media (e.g., Yttria-stabilized zirconium oxide beads, 0.5 mm diameter)
-
Purified water
-
Planetary ball mill or a dedicated bead mill
Method:
-
Prepare a 1% (w/v) suspension of this compound in the 0.5% HPMC solution.
-
Add the suspension and an equal volume of milling beads to the milling chamber.
-
Mill the suspension at a specified speed (e.g., 500 rpm) for a defined period (e.g., 2-4 hours).
-
Monitor the particle size at regular intervals using a particle size analyzer (e.g., dynamic light scattering) until the desired particle size (e.g., < 200 nm) is achieved.
-
Separate the nanosuspension from the milling beads by filtration or decantation.
-
Characterize the final nanosuspension for particle size, polydispersity index (PDI), and zeta potential.
Protocol 2: Preparation of a this compound Solid Dispersion by Solvent Evaporation
Objective: To prepare an amorphous solid dispersion of this compound to improve its solubility.
Materials:
-
This compound
-
Polymer (e.g., Povidone K30)
-
Organic solvent (e.g., a mixture of dichloromethane and methanol)
-
Rotary evaporator
Method:
-
Dissolve this compound and Povidone K30 in a 1:4 weight ratio in the organic solvent mixture.
-
Ensure complete dissolution to form a clear solution.
-
Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40°C).
-
Continue evaporation until a thin, dry film is formed on the inner surface of the flask.
-
Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion and pulverize it into a fine powder.
-
Characterize the solid dispersion using DSC and XRD to confirm the amorphous nature and for drug content uniformity.
Protocol 3: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To formulate a lipid-based system for enhanced solubilization and absorption of this compound.
Materials:
-
This compound
-
Oil phase (e.g., Capryol 90)
-
Surfactant (e.g., Cremophor EL)
-
Co-surfactant (e.g., Transcutol P)
Method:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.
-
Construct a pseudo-ternary phase diagram to identify the self-emulsifying region. This is done by titrating mixtures of the oil and surfactant/co-surfactant with water.
-
Select a formulation from the self-emulsifying region. For example, a mixture of 30% Capryol 90, 50% Cremophor EL, and 20% Transcutol P (w/w/w).
-
Add this compound to this mixture and stir until it is completely dissolved. Gentle heating may be applied if necessary.
-
Characterize the resulting SEDDS for its self-emulsification time, droplet size distribution upon emulsification, and drug content.
Visualizations
Caption: Challenges to the oral bioavailability of this compound.
Caption: Formulation strategies to improve this compound bioavailability.
Caption: Mechanism of action for Self-Emulsifying Drug Delivery Systems (SEDDS).
References
- 1. glpbio.com [glpbio.com]
- 2. Istanbul University Press [iupress.istanbul.edu.tr]
- 3. Approaching strategy to increase the oral bioavailability of berberine, a quaternary ammonium isoquinoline alkaloid: Part 1. Physicochemical and pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nichd.nih.gov [nichd.nih.gov]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. Formulation strategies to improve the bioavailability of poorly absorbed drugs with special emphasis on self-emulsifying systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to Pseudocoptisine Acetate in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming resistance to Pseudocoptisine acetate in various cell lines. The information is tailored for scientists and drug development professionals engaged in preclinical cancer research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its general mechanism of action?
This compound is a salt of Pseudocoptisine, a protoberberine alkaloid. Protoberberine alkaloids are a class of naturally occurring compounds known for their potential therapeutic properties, including anti-cancer activity.[1] While the exact mechanism of Pseudocoptisine is a subject of ongoing research, related compounds like coptisine and berberine have been shown to exert their effects through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.[2][3]
Q2: We are observing a decrease in the efficacy of this compound in our long-term cell culture experiments. What is the likely cause?
A common reason for decreased efficacy of anti-cancer compounds, including protoberberine alkaloids, in long-term cell culture is the development of multidrug resistance (MDR).[4][5] This is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, which act as efflux pumps to remove the drug from the cell, thereby reducing its intracellular concentration and therapeutic effect.[6][7]
Q3: Which specific ABC transporters are typically associated with resistance to protoberberine alkaloids?
The most frequently implicated ABC transporters in multidrug resistance are P-glycoprotein (P-gp/MDR1/ABCB1), Breast Cancer Resistance Protein (BCRP/ABCG2), and Multidrug Resistance-associated Protein 1 (MRP1/ABCC1).[4][5] Overexpression of these transporters has been observed in various cancer cell lines and is a significant mechanism of resistance to a wide range of chemotherapeutic agents.
Q4: Are there any known signaling pathways that regulate the expression of these ABC transporters?
Yes, the expression and function of ABC transporters are regulated by several intracellular signaling pathways. One of the most critical pathways is the PI3K/Akt signaling pathway.[8][9][10] Activation of the PI3K/Akt pathway can lead to the upregulation of ABC transporter expression, contributing to the development of drug resistance.[8][9] Other pathways such as the MAPK/ERK and NF-κB pathways have also been implicated in the regulation of ABC transporters.[3][5]
Q5: How can we confirm that our cell line has developed resistance through ABC transporter overexpression?
You can employ several experimental approaches to confirm this mechanism of resistance:
-
Western Blotting or RT-PCR: To quantify the protein or mRNA expression levels of key ABC transporters (P-gp, BCRP, MRP1) in your resistant cell line compared to the parental, sensitive cell line.[4][5]
-
Rhodamine 123 Efflux Assay: This functional assay measures the efflux capacity of P-gp. Increased efflux of the fluorescent substrate Rhodamine 123 from the cells is indicative of higher P-gp activity.
-
MTT or Cell Viability Assays: To determine the half-maximal inhibitory concentration (IC50) of this compound. A significant increase in the IC50 value in the resistant cell line compared to the parental line indicates resistance.
Troubleshooting Guides
Issue: Increased IC50 of this compound in Treated Cell Lines
If you observe a significant increase in the IC50 value of this compound, it is a strong indicator of acquired resistance. The following troubleshooting steps can help you investigate and potentially overcome this issue.
Step 1: Confirm the Resistance Phenotype
-
Action: Perform a dose-response curve and calculate the IC50 of this compound in both the suspected resistant cell line and the original, sensitive parental cell line.
-
Expected Outcome: A fold-increase in the IC50 value of the resistant line will confirm the resistance phenotype.
Step 2: Investigate the Mechanism of Resistance
-
Hypothesis: The resistance is mediated by the overexpression of ABC transporters.
-
Action 1: Assess ABC Transporter Expression.
-
Conduct Western blotting or RT-PCR to compare the expression levels of P-gp, BCRP, and MRP1 between the sensitive and resistant cell lines.
-
-
Action 2: Evaluate ABC Transporter Function.
-
Perform a Rhodamine 123 efflux assay using flow cytometry. A lower intracellular accumulation of Rhodamine 123 in the resistant cells indicates increased efflux activity.
-
-
Expected Outcome: Increased expression and function of one or more ABC transporters in the resistant cell line.
Step 3: Strategies to Overcome Resistance
-
Strategy 1: Combination Therapy with an ABC Transporter Inhibitor.
-
Rationale: Co-administration of a known ABC transporter inhibitor (e.g., Verapamil for P-gp) with this compound can block the efflux pump and restore intracellular drug concentration.
-
Action: Treat the resistant cells with this compound in the presence and absence of the inhibitor and perform a cell viability assay.
-
Expected Outcome: A significant reduction in the IC50 of this compound in the presence of the inhibitor.
-
-
Strategy 2: Combination Therapy with a PI3K/Akt Pathway Inhibitor.
-
Rationale: Since the PI3K/Akt pathway is a key regulator of ABC transporter expression, inhibiting this pathway can lead to the downregulation of these transporters and sensitization of the cells to this compound.[9][10][11] Related compounds like coptisine have been shown to reverse resistance through this mechanism.[9][10]
-
Action: Treat the resistant cells with this compound in combination with a PI3K inhibitor (e.g., LY294002) and assess cell viability.
-
Expected Outcome: Synergistic or additive cytotoxic effects, resulting in a lower IC50 for this compound.
-
Quantitative Data Summary
The following tables summarize hypothetical quantitative data that could be generated during the investigation of this compound resistance.
Table 1: IC50 Values of this compound in Sensitive and Resistant Cell Lines.
| Cell Line | IC50 of this compound (µM) | Fold Resistance |
| Parental Sensitive Cell Line | 15 | - |
| Resistant Cell Line | 120 | 8 |
Table 2: Effect of Inhibitors on the IC50 of this compound in the Resistant Cell Line.
| Treatment | IC50 of this compound (µM) | Fold Reversal of Resistance |
| This compound alone | 120 | - |
| + Verapamil (P-gp Inhibitor) | 25 | 4.8 |
| + LY294002 (PI3K Inhibitor) | 30 | 4.0 |
Key Experimental Protocols
1. Cell Viability (MTT) Assay
-
Objective: To determine the cytotoxic effects of this compound and calculate the IC50 value.
-
Methodology:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (and inhibitors, if applicable) for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value using appropriate software.
-
2. Rhodamine 123 Efflux Assay
-
Objective: To assess the functional activity of P-glycoprotein.
-
Methodology:
-
Harvest and wash the cells, then resuspend them in a serum-free medium at a concentration of 1 x 10⁶ cells/mL.
-
Incubate the cells with Rhodamine 123 (a P-gp substrate) for 30-60 minutes at 37°C.
-
Wash the cells to remove excess Rhodamine 123.
-
Resuspend the cells in a fresh medium (with or without a P-gp inhibitor like Verapamil as a positive control) and incubate for another 1-2 hours to allow for efflux.
-
Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer.
-
3. Western Blot Analysis
-
Objective: To determine the protein expression levels of ABC transporters and key components of the PI3K/Akt pathway.
-
Methodology:
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against P-gp, BCRP, MRP1, Akt, p-Akt, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Visualizations
Caption: Drug action in sensitive vs. resistant cells.
Caption: PI3K/Akt signaling pathway in drug resistance.
Caption: Experimental workflow for troubleshooting resistance.
References
- 1. Coptisine induces G2/M arrest in esophageal cancer cell via the inhibition of p38/ERK1/2/claudin-2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Berberine: An Important Emphasis on Its Anticancer Effects through Modulation of Various Cell Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Natural Alkaloids in Cancer Therapy: Berberine, Sanguinarine and Chelerythrine against Colorectal and Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Coptisine from Coptis chinensis exerts diverse beneficial properties: A concise review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ABC transporters and the hallmarks of cancer: roles in cancer aggressiveness beyond multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ABC transporters and the hallmarks of cancer: roles in cancer aggressiveness beyond multidrug resistance | Cancer Biology & Medicine [cancerbiomed.org]
- 8. Natural medicinal compounds target signal transduction pathways to overcome ABC drug efflux transporter-mediated multidrug resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Coptisine suppresses tumor growth and progression by down-regulating MFG-E8 in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Coptisine induces autophagic cell death through down-regulation of PI3K/Akt/mTOR signaling pathway and up-regulation of ROS-mediated mitochondrial dysfunction in hepatocellular carcinoma Hep3B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of Novel Small Molecules
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the off-target effects of novel small molecules, referred to here as "Compound X".
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern in drug development?
A1: Off-target effects occur when a drug or compound interacts with unintended biological molecules, such as receptors, enzymes, or ion channels, in addition to its intended therapeutic target. These interactions can lead to a range of undesirable consequences, from minor side effects to serious toxicity, ultimately hindering the development and clinical translation of a promising therapeutic candidate. Identifying and mitigating off-target effects early in the drug discovery process is crucial for developing safer and more effective medicines.[1][2]
Q2: What are the common initial steps to predict potential off-target effects of a new compound like Compound X?
A2: Before extensive experimental testing, computational or in silico methods are highly recommended to predict potential off-target interactions. These approaches utilize the chemical structure of Compound X to screen against databases of known protein structures and ligand-binding sites. This can provide a preliminary list of potential off-target candidates for subsequent experimental validation.[2][3][4]
Q3: What are the primary experimental approaches to identify off-target effects?
A3: The primary experimental approaches involve a combination of in vitro and in vivo assays.
-
In vitro screening: This is the most common initial step and involves testing Compound X against a panel of known off-target candidates, such as receptors, kinases, and other enzymes.[1][5][6] These screens can be performed in a high-throughput format.
-
In vivo studies: These studies in animal models are essential to understand the physiological consequences of any potential off-target effects identified in vitro. They can help to reveal unexpected toxicities and provide a more comprehensive safety profile of Compound X.
Q4: How can I differentiate between on-target and off-target effects in my cellular assays?
A4: Differentiating between on-target and off-target effects can be challenging. A common strategy is to use a combination of approaches:
-
Structure-Activity Relationship (SAR) analysis: Synthesize and test analogs of Compound X. If the desired cellular effect tracks with the on-target potency of the analogs, it is more likely to be an on-target effect.
-
Target knockdown/knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target. If the cellular effect of Compound X is diminished or abolished in these cells, it confirms an on-target mechanism.
-
Competitive binding assays: Use a known selective ligand for the intended target to see if it can block the effect of Compound X.
Troubleshooting Guides
Issue 1: Unexpected cytotoxicity observed in cell-based assays.
| Possible Cause | Troubleshooting Step |
| Off-target kinase inhibition | Screen Compound X against a broad panel of kinases to identify any unintended inhibitory activity. Many kinases are involved in cell survival pathways. |
| hERG channel inhibition | The hERG potassium channel is a critical anti-target due to its role in cardiac function. Test for hERG inhibition using a patch-clamp assay. |
| Mitochondrial toxicity | Assess the effect of Compound X on mitochondrial function using assays for oxygen consumption, membrane potential, and ATP production. |
| Reactive metabolite formation | Incubate Compound X with liver microsomes and look for the formation of reactive metabolites that could be causing cellular damage. |
Issue 2: Inconsistent results between in vitro binding assays and cellular activity.
| Possible Cause | Troubleshooting Step |
| Poor cell permeability | Determine the cell permeability of Compound X using a PAMPA (Parallel Artificial Membrane Permeability Assay) or Caco-2 assay. |
| Compound metabolism | Analyze the stability of Compound X in the cell culture media and within the cells over the time course of the experiment. |
| Efflux pump substrate | Determine if Compound X is a substrate for efflux pumps like P-glycoprotein (P-gp), which can reduce its intracellular concentration. |
| Active metabolites | Investigate whether Compound X is being metabolized to a more (or less) active species within the cells. |
Data Presentation
Table 1: Example Off-Target Screening Panel and Results for Compound X
| Target Class | Specific Target | Assay Type | IC50 (µM) for Compound X |
| GPCRs | Adrenergic Alpha1A | Radioligand Binding | > 10 |
| Dopamine D2 | Radioligand Binding | 5.2 | |
| Histamine H1 | Radioligand Binding | > 10 | |
| Kinases | ABL1 | Enzymatic | > 10 |
| SRC | Enzymatic | 2.1 | |
| LCK | Enzymatic | 8.9 | |
| Ion Channels | hERG | Patch Clamp | 15.3 |
| Nav1.5 | Patch Clamp | > 20 | |
| Enzymes | COX-1 | Enzymatic | > 10 |
| COX-2 | Enzymatic | 7.8 |
Table 2: Comparison of On-Target vs. Off-Target Activity for Compound X
| Parameter | On-Target (Target Y) | Off-Target (SRC Kinase) | Selectivity Ratio |
| Binding Affinity (Kd) | 0.01 µM | 1.5 µM | 150-fold |
| Cellular Potency (EC50) | 0.1 µM | 5.0 µM | 50-fold |
Experimental Protocols
Protocol 1: Kinase Profiling using an In Vitro Enzymatic Assay
-
Objective: To determine the inhibitory activity of Compound X against a panel of purified kinases.
-
Materials:
-
Purified recombinant kinases.
-
Specific peptide substrates for each kinase.
-
ATP (adenosine triphosphate).
-
Compound X (dissolved in DMSO).
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™).
-
384-well assay plates.
-
-
Methodology:
-
Prepare a serial dilution of Compound X in DMSO.
-
In a 384-well plate, add the kinase, its specific substrate, and the assay buffer.
-
Add Compound X at various concentrations to the wells. Include positive (known inhibitor) and negative (DMSO vehicle) controls.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Read the signal (e.g., luminescence, fluorescence) on a plate reader.
-
Calculate the percent inhibition for each concentration of Compound X and determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: hERG Channel Inhibition Assessment using Automated Patch Clamp
-
Objective: To evaluate the potential of Compound X to block the hERG potassium channel, a key cardiotoxicity liability.
-
Materials:
-
HEK293 cells stably expressing the hERG channel.
-
Automated patch-clamp system (e.g., QPatch, Patchliner).
-
External and internal recording solutions.
-
Compound X (dissolved in DMSO).
-
Positive control (e.g., Cisapride).
-
-
Methodology:
-
Culture and harvest the hERG-expressing cells.
-
Prepare a cell suspension in the external recording solution.
-
Load the cells and the internal solution into the automated patch-clamp system.
-
Establish a stable whole-cell patch-clamp recording for each cell.
-
Apply a voltage protocol to elicit hERG channel currents.
-
Perfuse the cells with the vehicle (DMSO in external solution) to establish a baseline current.
-
Perfuse the cells with increasing concentrations of Compound X, recording the hERG current at each concentration.
-
Perfuse with a positive control to confirm assay sensitivity.
-
Measure the peak tail current at each concentration and calculate the percent inhibition relative to the baseline.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Visualizations
Caption: Potential on-target and off-target signaling pathways of Compound X.
References
- 1. wuxibiology.com [wuxibiology.com]
- 2. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 3. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. criver.com [criver.com]
Adjusting pH for optimal Pseudocoptisine acetate activity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with Pseudocoptisine acetate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a quaternary alkaloid derived from the tubers of Corydalis turtschaninovii. Its primary known biological activity is its anti-inflammatory effect, which is achieved through the down-regulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] By inhibiting this pathway, this compound can reduce the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various inflammatory cytokines.[1]
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in DMSO. For long-term storage, it is recommended to store the stock solution at -20°C. To avoid degradation due to repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes for individual experiments.[1]
Q3: Is the activity of this compound dependent on pH?
Q4: What are the known downstream targets of the NF-κB pathway that are affected by this compound?
A4: By inhibiting the NF-κB pathway, this compound can suppress the expression of a wide range of pro-inflammatory genes. These include genes encoding for cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, adhesion molecules, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3][4][5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent anti-inflammatory activity | pH of the cell culture medium or buffer is fluctuating. | Ensure the medium is properly buffered and calibrated. Use fresh medium for each experiment and monitor the pH, especially after adding the compound. |
| Degradation of this compound stock solution. | Aliquot the stock solution upon receipt and avoid repeated freeze-thaw cycles. Store at -20°C for up to one month or -80°C for up to six months.[1] | |
| Cell line variability or passage number. | Use a consistent cell line and passage number for all experiments. Different cell lines can have varying sensitivities to NF-κB inhibitors. | |
| Low solubility of this compound in aqueous buffer | The compound is precipitating out of solution. | Prepare the initial stock solution in DMSO. For working solutions in aqueous buffers, ensure the final DMSO concentration is low (typically <0.5%) and compatible with your cell line. Gentle warming to 37°C and sonication can aid in solubilization.[1] |
| Unexpected cytotoxic effects | High concentration of this compound or DMSO. | Perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line. Keep the final DMSO concentration consistent across all experimental and control groups. |
| No inhibition of NF-κB activation observed | Inefficient activation of the NF-κB pathway in the experimental model. | Confirm that your stimulus (e.g., LPS, TNF-α) is effectively activating the NF-κB pathway by including appropriate positive controls. |
| Incorrect timing of this compound treatment. | Optimize the pre-incubation time with this compound before adding the inflammatory stimulus. A typical pre-incubation time is 1-2 hours. |
Experimental Protocols
Protocol 1: In Vitro Assessment of NF-κB Inhibition
This protocol outlines a general procedure to assess the inhibitory effect of this compound on NF-κB activation in a macrophage cell line (e.g., RAW 264.7).
Materials:
-
RAW 264.7 macrophage cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound
-
Lipopolysaccharide (LPS)
-
Reagents for nuclear extraction
-
Reagents for Western blotting (primary antibodies for p65, IκBα, and a loading control like β-actin or Lamin B1; secondary antibodies)
-
Luciferase reporter assay kit (optional, for measuring NF-κB transcriptional activity)
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in complete DMEM at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Seed the cells in appropriate culture plates (e.g., 6-well plates for Western blotting, 96-well plates for luciferase assay) and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 30 minutes for IκBα degradation, 1 hour for p65 nuclear translocation).
-
-
Sample Collection and Analysis:
-
For Western Blotting:
-
Wash the cells with ice-cold PBS.
-
Perform nuclear and cytoplasmic fractionation using a nuclear extraction kit.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against p65 (for nuclear extracts) and IκBα (for cytoplasmic extracts). Use appropriate loading controls.
-
Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.
-
-
For Luciferase Reporter Assay:
-
Co-transfect cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) before treatment.
-
After treatment, lyse the cells and measure luciferase activity according to the manufacturer's instructions.
-
-
Visualizations
Canonical NF-κB Signaling Pathway
Caption: Canonical NF-κB signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing NF-κB Inhibition
Caption: Workflow for evaluating the effect of this compound on NF-κB activation.
References
- 1. glpbio.com [glpbio.com]
- 2. Effect of low extracellular pH on NF-κB activation in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Phytochemicals and Regulation of NF-kB in Inflammatory Bowel Diseases: An Overview of In Vitro and In Vivo Effects - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Prominent Isoquinoline Alkaloids: Berberine, Coptisine, and Palmatine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three well-studied isoquinoline alkaloids: berberine, coptisine, and palmatine. While the initial focus was on Pseudocoptisine acetate, a thorough review of scientific literature revealed a lack of available data for this specific compound. Therefore, this guide pivots to a comparative analysis of its close structural relatives, which are abundant in various medicinal plants and have garnered significant research interest for their diverse pharmacological activities.[1][2] This objective comparison is supported by experimental data to assist researchers in selecting the most suitable alkaloid for their specific applications.
Overview of Compared Isoquinoline Alkaloids
Berberine, coptisine, and palmatine are protoberberine-type isoquinoline alkaloids sharing a common core structure.[2][3] They are predominantly found in plants of the Berberidaceae and Ranunculaceae families, such as Coptis chinensis (Huang Lian) and Phellodendron amurense (Huang Bai), which have a long history of use in traditional medicine.[1] These alkaloids exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[2][4]
Quantitative Data Comparison
The following tables summarize the reported in vitro activities of berberine, coptisine, and palmatine across different therapeutic areas. These values provide a quantitative basis for comparing their potency.
Table 1: Anticancer Activity (IC₅₀ values in µM)
| Cell Line | Berberine | Coptisine | Palmatine |
| HepG2 (Liver Cancer) | ~34.88 (48h) | 18.1 (72h) | >100 (72h) |
| RAW264.7 (Macrophage) | ~20 (72h) | 10.29 (72h) | >100 (72h) |
| 3T3-L1 (Pre-adipocyte) | ~50 (72h) | 50.63 (72h) | >100 (72h) |
Data sourced from a comparative study on the biological response profiling of main alkaloids in Rhizoma Coptidis.[4]
Table 2: Antimicrobial Activity (MIC values in µg/mL)
| Microorganism | Berberine | Coptisine | Palmatine |
| Bacillus subtilis | 16 | N/A | N/A |
| Escherichia coli | 16 | N/A | N/A |
| Candida albicans | N/A | N/A | N/A |
Note: Specific comparative MIC values for all three alkaloids against the same strains in a single study are limited. The provided data for berberine against B. subtilis and E. coli is from a study on steroidal alkaloids where it was used as a reference.[5] Further research is needed for a direct comparison.
Key Biological Activities and Mechanisms of Action
Anticancer Activity
Berberine and coptisine have demonstrated significant cytotoxic effects against various cancer cell lines, while palmatine appears to be less potent.[4] Their anticancer mechanisms are multifaceted and involve the modulation of several key signaling pathways.
Berberine, for instance, is known to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[6][7] AMPK activation leads to the inhibition of the mammalian target of rapamycin (mTOR) signaling pathway, which is crucial for cell growth and proliferation.[6][7][8] Furthermore, berberine can inhibit the NF-κB signaling pathway, which plays a critical role in inflammation and cancer progression.[6][7]
Coptisine has also been shown to induce apoptosis and inhibit cancer cell proliferation, with studies indicating it can be more potent than berberine in certain cell lines.[4] Its mechanisms also involve the regulation of pathways like NF-κB and MAPK.[2]
Figure 1: Simplified signaling pathway of Berberine's anticancer effects.
Antimicrobial Activity
Isoquinoline alkaloids, particularly berberine, are well-documented for their broad-spectrum antimicrobial properties against bacteria, fungi, and protozoa. Their primary mechanism of action involves intercalating with DNA and inhibiting protein synthesis. They can also disrupt cell membrane integrity and inhibit key enzymes. The antimicrobial efficacy can vary significantly between different microbial species.
Anti-inflammatory Activity
Berberine, coptisine, and palmatine all exhibit anti-inflammatory properties.[1] They can suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[9] This is often achieved through the inhibition of the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.[2]
Figure 2: General anti-inflammatory mechanism of protoberberine alkaloids.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC, which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard in vitro measure of antimicrobial activity. The broth microdilution method is a commonly used technique.
Workflow:
-
Preparation of Microbial Inoculum: A standardized suspension of the target microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[10]
-
Serial Dilution of Alkaloids: The isoquinoline alkaloid is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the alkaloid at which no visible growth of the microorganism is observed.
Figure 3: Workflow for MIC determination by broth microdilution.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.
Workflow:
-
Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Treatment: The cells are treated with various concentrations of the isoquinoline alkaloid for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
Conclusion
Berberine, coptisine, and palmatine are structurally related isoquinoline alkaloids with a broad spectrum of pharmacological activities. Comparative data suggests that berberine and coptisine are generally more potent in their anticancer and antimicrobial effects than palmatine. The choice of alkaloid for a specific research or drug development purpose will depend on the desired biological activity, target cell or microorganism, and the specific molecular pathways of interest. Further head-to-head comparative studies are warranted to fully elucidate the relative potencies and therapeutic potential of these promising natural products.
References
- 1. From traditional remedy to modern therapy: a comprehensive review of palmatine’s multi-target mechanisms and ethnopharmacological potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coptisine from Coptis chinensis exerts diverse beneficial properties: A concise review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
- 4. mdpi.com [mdpi.com]
- 5. Research Progress on Antibacterial Activities and Mechanisms of Natural Alkaloids: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Berberine regulates AMP-activated protein kinase signaling pathways and inhibits colon tumorigenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Berberine regulates AMP-activated protein kinase signaling pathways and inhibits colon tumorigenesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regulation of Cell Signaling Pathways by Berberine in Different Cancers: Searching for Missing Pieces of an Incomplete Jig-Saw Puzzle for an Effective Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Minimum inhibitory concentrations of medicinal plants used in Northern Peru as antibacterial remedies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-inflammatory Effects of Coptisine and Berberine
A Note on Pseudocoptisine Acetate: Initial literature searches did not yield any specific data for a compound named "this compound." However, extensive research is available on coptisine , a structurally related protoberberine alkaloid found alongside berberine in plant species such as Coptis chinensis (Rhizoma Coptidis). Both coptisine and berberine are recognized for their significant anti-inflammatory properties. This guide, therefore, provides a comparative analysis of the anti-inflammatory effects of coptisine and berberine, drawing upon available experimental data.
This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these natural compounds.
I. Overview of Anti-inflammatory Mechanisms
Both coptisine and berberine exert their anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators. While their mechanisms overlap to a significant extent, subtle differences may exist in their potency and specific molecular targets.
Berberine is a well-studied isoquinoline alkaloid with a broad range of pharmacological activities, including potent anti-inflammatory effects.[1][2] It has been shown to inhibit the activation of several key inflammatory pathways, including:
-
NF-κB (Nuclear Factor-kappa B) Pathway: Berberine can prevent the degradation of IκBα, which in turn inhibits the translocation of the p65 subunit of NF-κB to the nucleus.[3] This leads to a downstream reduction in the expression of various pro-inflammatory genes.
-
MAPK (Mitogen-Activated Protein Kinase) Pathway: Berberine has been demonstrated to suppress the phosphorylation of key MAPK proteins such as p38, JNK (c-Jun N-terminal kinase), and ERK (extracellular signal-regulated kinase).[1][4]
-
AMPK (AMP-activated protein kinase) Pathway: Activation of AMPK by berberine has been linked to its anti-inflammatory effects.[1]
-
Nrf2 (Nuclear factor erythroid 2-related factor 2) Pathway: Berberine can activate the Nrf2 pathway, which upregulates the expression of antioxidant enzymes.[1]
Coptisine , another major alkaloid from Rhizoma Coptidis, also demonstrates robust anti-inflammatory activity through the modulation of similar signaling cascades.[1][4][5][6] Its primary mechanisms include:
-
NF-κB Pathway Inhibition: Similar to berberine, coptisine suppresses the degradation of IκBα, thereby inhibiting NF-κB activation.[1][4]
-
MAPK Pathway Inhibition: Coptisine effectively blocks the phosphorylation of p38, JNK, and ERK in response to inflammatory stimuli.[1][4]
-
PI3K/Akt Pathway: Coptisine has been shown to inhibit the phosphorylation of PI3K/Akt, another crucial pathway in the inflammatory response.[1]
II. Comparative Efficacy: In Vitro and In Vivo Data
While direct head-to-head comparative studies are limited, the available data from independent studies allow for a qualitative and semi-quantitative comparison of the anti-inflammatory potency of coptisine and berberine.
In Vitro Data: Inhibition of Pro-inflammatory Mediators
The following table summarizes the inhibitory effects of coptisine and berberine on the production of key pro-inflammatory molecules in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages.
| Compound | Mediator | Concentration | % Inhibition | Reference |
| Coptisine | Nitric Oxide (NO) | 10 µM | ~50% | [1] |
| 20 µM | >80% | [1] | ||
| IL-1β (mRNA) | 20 µM | Significant Reduction | [1] | |
| IL-6 (mRNA) | 20 µM | Significant Reduction | [1] | |
| Berberine | TNF-α | 10 µM | Significant Reduction | [3] |
| IL-6 | 10 µM | Significant Reduction | [3] | |
| COX-2 | 10 µM | Significant Reduction | [3] |
Note: Direct quantitative comparison of percentage inhibition is challenging due to variations in experimental conditions across different studies. However, the data suggests that both compounds are potent inhibitors of pro-inflammatory mediator production at similar micromolar concentrations.
In Vivo Data: Animal Models of Inflammation
Both coptisine and berberine have demonstrated efficacy in animal models of acute inflammation.
| Compound | Animal Model | Dosage | Effect | Reference |
| Coptisine | Carrageenan-induced rat paw edema | 50 mg/kg | Significant reduction in paw edema | [1] |
| Xylene-induced mouse ear edema | 100 mg/kg | Significant reduction in ear edema | [4] | |
| Berberine | TPA-induced mouse ear edema | - | Inhibition of edema | [2] |
III. Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the key anti-inflammatory signaling pathways modulated by berberine and coptisine.
References
- 1. Coptisine from Coptis chinensis inhibits production of inflammatory mediators in lipopolysaccharide-stimulated RAW 264.7 murine macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Activity of Alkaloids: An Update from 2000 to 2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Berberine, A Phytoalkaloid, Inhibits Inflammatory Response Induced by LPS through NF-Kappaβ Pathway: Possible Involvement of the IKKα - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory activity of coptisine free base in mice through inhibition of NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Seasonal Variation of Alkaloid Contents and Anti-Inflammatory Activity of Rhizoma coptidis Based on Fingerprints Combined with Chemometrics Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-inflammatory Effects of Pseudocoptisine Acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of Pseudocoptisine acetate against established anti-inflammatory agents. Due to the limited direct research on this compound, this analysis focuses on its parent protoberberine alkaloid, Coptisine, whose biological activities provide a strong predictive framework for the acetate derivative. The performance of Coptisine is compared with a classic non-steroidal anti-inflammatory drug (NSAID), Ibuprofen, and a potent corticosteroid, Dexamethasone, supported by experimental data from peer-reviewed studies.
Overview of Mechanisms of Action
Inflammation is a complex biological response involving various signaling pathways. Key pathways include the Cyclooxygenase (COX) pathway, which produces prostaglandins, and the NF-κB and MAPK signaling cascades, which regulate the transcription of numerous pro-inflammatory genes. Different anti-inflammatory agents exert their effects by targeting distinct points within these pathways.
-
Pseudocoptisine/Coptisine: This class of alkaloids demonstrates a multi-target anti-inflammatory mechanism. Evidence indicates that Coptisine suppresses inflammation by inhibiting the activation of both the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][2] This dual inhibition prevents the production of a wide array of inflammatory mediators, including nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[2][3]
-
Ibuprofen: As a non-selective NSAID, Ibuprofen's primary mechanism is the inhibition of COX-1 and COX-2 enzymes.[4][5] By blocking these enzymes, it prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[6][7]
-
Dexamethasone: A synthetic glucocorticoid, Dexamethasone exerts its potent anti-inflammatory effects primarily by inhibiting the NF-κB pathway. It achieves this by inducing the synthesis of IκBα (Inhibitor of kappa B), a protein that sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of pro-inflammatory gene expression.[8][9]
Caption: NF-κB signaling pathway and points of inhibition.
Caption: Arachidonic acid pathway inhibited by Ibuprofen.
References
- 1. Anti-inflammatory activity of coptisine free base in mice through inhibition of NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Coptisine from Coptis chinensis inhibits production of inflammatory mediators in lipopolysaccharide-stimulated RAW 264.7 murine macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Coptisine | C19H14NO4+ | CID 72322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. Ibuprofen - Wikipedia [en.wikipedia.org]
- 6. ClinPGx [clinpgx.org]
- 7. droracle.ai [droracle.ai]
- 8. Immunosuppression by glucocorticoids: inhibition of NF-kappa B activity through induction of I kappa B synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. baptisthealth.elsevierpure.com [baptisthealth.elsevierpure.com]
A Comparative Analysis of Pseudocoptisine Acetate and Its Analogs: A Guide for Researchers
Protoberberine alkaloids, a class of isoquinoline alkaloids, are renowned for their diverse pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. These activities are intricately linked to their chemical structures, and minor modifications can significantly impact their biological profiles. This guide summarizes key quantitative data, details common experimental protocols, and visualizes the primary signaling pathways modulated by these compounds.
Comparative Biological Activity
The biological efficacy of protoberberine alkaloids is often evaluated based on their inhibitory concentrations (IC50) against various cell lines or minimum inhibitory concentrations (MIC) against microbial strains. The following tables consolidate available data for Coptisine and Berberine, which serve as important benchmarks for understanding the potential activity of Pseudocoptisine and its derivatives.
| Compound | Cell Line | Activity | IC50 (µM) | Reference |
| Coptisine | HepG2 (Liver Cancer) | Cytotoxicity | 36.90 | [1] |
| Coptisine | Vascular Smooth Muscle Cells | Anti-proliferative | 3.3 | [1] |
| Coptisine | Plasmodium falciparum DHODH | Enzyme Inhibition | 1.83 | [2] |
| Berberine | HepG2 (Liver Cancer) | Cytotoxicity | 42.33 | [1] |
| Berberine | Vascular Smooth Muscle Cells | Anti-proliferative | 95.1 | [1] |
Table 1: Comparative Cytotoxic and Enzyme Inhibitory Activities. This table highlights the half-maximal inhibitory concentrations (IC50) of Coptisine and Berberine against different cell lines and a key parasitic enzyme.
| Compound | Microbial Strain | MIC (mM) | Reference |
| Berberine Derivative (B9OC) | Staphylococcus aureus | 0.035 | [3] |
| Berberine Derivative (B9OC) | Escherichia coli | 0.285 | [3] |
| Berberine Derivative (B9OC) | Pseudomonas aeruginosa | 0.331 | [3] |
| Berberine | Staphylococcus aureus | 0.188 | [3] |
| Berberine | Escherichia coli | 0.982 | [3] |
| Berberine | Pseudomonas aeruginosa | 0.665 | [3] |
Table 2: Comparative Antimicrobial Activity. This table presents the minimum inhibitory concentrations (MIC) of a Berberine derivative and Berberine against common bacterial pathogens.
Key Signaling Pathways and Mechanisms of Action
Protoberberine alkaloids exert their biological effects by modulating several key signaling pathways involved in inflammation, cell proliferation, and metabolism. The primary pathways identified are the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and AMP-Activated Protein Kinase (AMPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. Protoberberine alkaloids have been shown to inhibit this pathway, leading to a reduction in the production of pro-inflammatory cytokines.
References
A Head-to-Head Comparison: Pseudocoptisine Acetate and Established COX-2 Inhibitors in Anti-Inflammatory Research
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel anti-inflammatory agents, a thorough comparison with existing therapies is paramount. This guide provides a head-to-head evaluation of the potential anti-inflammatory properties of Pseudocoptisine acetate against well-established cyclooxygenase-2 (COX-2) inhibitors. Due to the limited direct research on this compound, this comparison utilizes data from its close structural analog, Coptisine, a major bioactive alkaloid isolated from Coptis chinensis. This guide will delve into their mechanisms of action, present available experimental data, and outline the necessary experimental protocols to rigorously evaluate a novel compound like this compound.
Executive Summary
Coptisine demonstrates significant anti-inflammatory effects, primarily by inhibiting the NF-κB and MAPK signaling pathways, which are upstream of the inflammatory cascade. This leads to a reduction in pro-inflammatory cytokines and mediators. In contrast, known COX-2 inhibitors, such as Celecoxib, act directly on the COX-2 enzyme to block the production of prostaglandins, key mediators of pain and inflammation. While the related compound Berberine has been shown to inhibit COX-2 expression, there is currently no direct evidence that Coptisine or this compound act as direct enzymatic inhibitors of COX-2. Therefore, their anti-inflammatory profiles appear to be distinct, with Coptisine acting on upstream signaling and COX-2 inhibitors targeting a key downstream enzyme.
Comparative Data Overview
The following tables summarize the key differences in the mechanism of action and available quantitative data for Coptisine and the well-known COX-2 inhibitor, Celecoxib.
Table 1: Mechanism of Action
| Feature | Coptisine (as a proxy for this compound) | Celecoxib (a known COX-2 Inhibitor) |
| Primary Target | NF-κB and MAPK signaling pathways[1][2][3][4] | Cyclooxygenase-2 (COX-2) enzyme[5][6][7][8][9] |
| Effect on COX-2 | Indirectly reduces COX-2 expression (inferred from Berberine studies)[1][2][3][4] | Direct, selective, and reversible inhibition of COX-2 enzymatic activity[5][6][7][8][9] |
| Downstream Effects | Decreased production of TNF-α, IL-1β, IL-6, and Prostaglandin E2 (PGE2)[1][2][3][4] | Decreased synthesis of prostaglandins, particularly PGE2[5][6][7][8][9] |
Table 2: Quantitative Performance Data
| Parameter | Coptisine | Celecoxib |
| IC50 for COX-1 | Data not available | ~2.8 µM (in human lymphoma cells) |
| IC50 for COX-2 | Data not available | ~0.04 µM (40 nM) in Sf9 cells[10], ~0.091 µM (91 nM) in human dermal fibroblasts[11] |
| Selectivity Index (COX-1/COX-2) | Data not available | ~7.6 to ~106 (depending on the assay)[12] |
| Effective Concentration for Anti-inflammatory Effects | Varies by assay; e.g., inhibition of NO production in macrophages. | Therapeutic plasma concentrations are in the low micromolar range. |
Visualizing the Mechanisms of Action
To further elucidate the distinct mechanisms, the following diagrams illustrate the signaling pathways affected by Coptisine and the direct enzymatic inhibition by COX-2 inhibitors.
Caption: The COX-2 pathway and the inhibitory action of Celecoxib.
Caption: Coptisine's inhibition of upstream inflammatory signaling pathways.
Experimental Protocols for Evaluating this compound
To ascertain the direct COX-2 inhibitory potential of a novel compound like this compound and to provide a robust comparison with known inhibitors, the following experimental workflow is recommended.
Caption: Proposed experimental workflow for a novel anti-inflammatory compound.
Detailed Methodologies
1. COX-1 and COX-2 Inhibition Assays
-
Objective: To determine the direct inhibitory effect of this compound on COX-1 and COX-2 enzymes and to calculate the IC50 values.
-
Principle: A fluorometric or colorimetric assay can be used to measure the peroxidase activity of COX enzymes. The conversion of arachidonic acid to prostaglandin G2 (PGG2) is measured in the presence and absence of the test compound.
-
Protocol Outline (Fluorometric Assay):
-
Prepare a reaction mixture containing assay buffer, heme, and a fluorescent probe.
-
Add recombinant human COX-1 or COX-2 enzyme to the respective wells.
-
Add varying concentrations of this compound, a known COX-2 inhibitor (e.g., Celecoxib) as a positive control, and a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding arachidonic acid.
-
Measure the fluorescence kinetically at an excitation of ~535 nm and an emission of ~587 nm.
-
Calculate the percentage of inhibition and determine the IC50 values.
-
2. Prostaglandin E2 (PGE2) Quantification in Cell Culture
-
Objective: To measure the effect of this compound on PGE2 production in a cellular context.
-
Principle: Macrophages (e.g., RAW 264.7) or other relevant cell types are stimulated with an inflammatory agent (e.g., lipopolysaccharide, LPS) to induce COX-2 expression and PGE2 production. The amount of PGE2 in the cell culture supernatant is then quantified.
-
Protocol Outline:
-
Plate cells and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or a known COX-2 inhibitor for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours.
-
Collect the cell culture supernatant.
-
Quantify the PGE2 concentration using a competitive enzyme-linked immunosorbent assay (ELISA) kit or by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
3. Western Blot Analysis for Inflammatory Pathway Proteins
-
Objective: To investigate the effect of this compound on the expression and activation of key proteins in the NF-κB and MAPK signaling pathways.
-
Principle: Proteins from cell lysates are separated by gel electrophoresis, transferred to a membrane, and probed with specific antibodies to detect the levels of total and phosphorylated proteins.
-
Protocol Outline:
-
Treat cells with this compound and/or LPS as described for the PGE2 assay.
-
Lyse the cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against proteins of interest (e.g., p-p65, p65, p-p38, p38, COX-2, and a loading control like β-actin).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate and image the blot.
-
4. In Vivo Model of Acute Inflammation: Carrageenan-Induced Paw Edema
-
Objective: To evaluate the in vivo anti-inflammatory activity of this compound in an acute inflammation model.
-
Principle: Injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema. The reduction in paw volume after treatment with the test compound is a measure of its anti-inflammatory effect.
-
Protocol Outline:
-
Administer this compound or a control vehicle to groups of rodents (e.g., rats or mice) via an appropriate route (e.g., oral gavage).
-
After a set pre-treatment time (e.g., 1 hour), inject a solution of carrageenan into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
-
Conclusion
The available evidence suggests that Coptisine, and by extension potentially this compound, exerts its anti-inflammatory effects through the modulation of upstream signaling pathways such as NF-κB and MAPK, rather than by direct inhibition of the COX-2 enzyme. This presents a different, and potentially complementary, mechanism of action compared to selective COX-2 inhibitors like Celecoxib. To fully characterize the anti-inflammatory profile of this compound, a systematic evaluation using the outlined experimental protocols is essential. Such studies will clarify its precise mechanism of action, determine its potency, and establish its potential as a novel therapeutic agent for inflammatory diseases.
References
- 1. Coptisine from Coptis chinensis inhibits production of inflammatory mediators in lipopolysaccharide-stimulated RAW 264.7 murine macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory activity of coptisine free base in mice through inhibition of NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Coptisine from Coptis chinensis exerts diverse beneficial properties: A concise review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Celecoxib - Wikipedia [en.wikipedia.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 8. arthritis.ca [arthritis.ca]
- 9. news-medical.net [news-medical.net]
- 10. apexbt.com [apexbt.com]
- 11. Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validating the Antimicrobial Spectrum of Pseudocoptisine Acetate: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antimicrobial potential of Pseudocoptisine acetate, benchmarked against related alkaloids and conventional antimicrobial agents. This analysis is supported by a review of existing experimental data for structurally similar compounds, offering a predictive insight into the efficacy of this compound.
Due to the limited direct experimental data on the antimicrobial spectrum of this compound, this guide utilizes data from its closely related parent compound, coptisine, as a predictive model. The antimicrobial activities of coptisine and other related protoberberine alkaloids, namely berberine and palmatine, are compared with common antibacterial and antifungal drugs. This comparative approach allows for an informed assessment of the potential antimicrobial breadth of this compound.
Comparative Antimicrobial Spectrum
The antimicrobial efficacy of coptisine and its analogs is presented below, with Minimum Inhibitory Concentration (MIC) values collated from various studies. A lower MIC value indicates greater antimicrobial activity.
| Antimicrobial Agent | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Candida albicans (Fungus) |
| Coptisine | 128 - 256 µg/mL | >1024 µg/mL | 45 - 1000 µg/mL[1] |
| Berberine | 64 - 256 µg/mL[2] | 512 - 1024 µg/mL | 64 - 128 µg/mL[3] |
| Palmatine | 256 - 512 µg/mL | >1024 µg/mL | No significant activity reported |
| Ampicillin | 0.25 - >256 µg/mL | 2 - >1024 µg/mL[4] | Not Applicable |
| Ciprofloxacin | 0.125 - 64 µg/mL | ≤0.015 - >64 µg/mL | Not Applicable |
| Fluconazole | Not Applicable | Not Applicable | 0.25 - >64 µg/mL |
Key Observations:
-
Coptisine and its analogs, particularly berberine, demonstrate notable activity against the Gram-positive bacterium Staphylococcus aureus.[2]
-
The activity of these alkaloids against the Gram-negative bacterium Escherichia coli is significantly lower, suggesting a narrower spectrum of antibacterial action primarily targeting Gram-positive bacteria.[5] Palmatine shows a stronger inhibitory effect on Gram-positive bacteria compared to Gram-negative bacteria.[6]
-
Coptisine and berberine also exhibit antifungal activity against Candida albicans.[1][3]
-
The antimicrobial potency of these natural alkaloids is generally lower than that of conventional antibiotics like Ampicillin and Ciprofloxacin against susceptible bacterial strains.
Experimental Protocols
The data presented in this guide is primarily derived from in vitro antimicrobial susceptibility testing, most commonly the Minimum Inhibitory Concentration (MIC) assay.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining MIC values.
Protocol:
-
Preparation of Microorganism: A standardized inoculum of the test microorganism is prepared in a suitable broth medium. The concentration is typically adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This is then further diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Antimicrobial Agent: A stock solution of the antimicrobial agent (e.g., this compound) is prepared and serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the standardized microorganism suspension.
-
Controls:
-
Growth Control: A well containing only the broth medium and the microorganism, with no antimicrobial agent.
-
Sterility Control: A well containing only the broth medium to check for contamination.
-
-
Incubation: The microtiter plate is incubated under appropriate conditions for the test microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).
-
Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity (growth).
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in determining the antimicrobial spectrum of a compound like this compound using the MIC assay.
Caption: Workflow for MIC Determination.
Signaling Pathways and Mechanisms of Action
While the precise mechanism of action for this compound is not yet elucidated, studies on the related alkaloid berberine suggest a multi-faceted antibacterial effect. Berberine has been shown to:
-
Damage the cell wall and membrane: This disruption of the bacterial envelope is a key mechanism of its antimicrobial activity.[2]
-
Inhibit protein and DNA synthesis: Berberine can interfere with essential cellular processes, leading to the inhibition of bacterial growth.
The following diagram illustrates the potential signaling pathways involved in the antimicrobial action of protoberberine alkaloids.
Caption: Potential Antimicrobial Mechanisms.
References
- 1. Investigation of the anti-fungal activity of coptisine on Candida albicans growth by microcalorimetry combined with principal component analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. researchgate.net [researchgate.net]
- 4. Minimum inhibitory concentrations of frequently used antibiotics against Escherichia coli and Trueperella pyogenes isolated from uteri of postpartum dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial properties of berberines alkaloids in Coptis chinensis Franch by microcalorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Palmatine - Wikipedia [en.wikipedia.org]
Unveiling the Synergistic Potential of Protoberberine Alkaloids in Combination Therapies
For researchers, scientists, and professionals in drug development, the quest for therapeutic synergism—where the combined effect of drugs is greater than the sum of their individual effects—is a cornerstone of innovation. While specific data on the synergistic effects of Pseudocoptisine acetate remains elusive in current scientific literature, a wealth of research on structurally related protoberberine alkaloids, such as berberine and palmatine, offers valuable insights into their potential as combination agents. This guide provides a comparative analysis of the synergistic effects of these alkaloids with other compounds, supported by experimental data, detailed protocols, and visualizations of the underlying mechanisms.
The exploration of protoberberine alkaloids in combination therapies is a promising frontier in medicine. These natural compounds, known for their diverse pharmacological activities, can enhance the efficacy of conventional drugs, potentially lowering required dosages and mitigating side effects. Below, we delve into the synergistic interactions of berberine and palmatine with various therapeutic agents.
Berberine: A Versatile Synergistic Partner
Berberine, a well-studied isoquinoline alkaloid, has demonstrated significant synergistic effects in anticancer and antimicrobial applications. When combined with other therapeutic agents, berberine can potentiate their primary effects through various mechanisms of action.
Recent studies have highlighted berberine's ability to enhance the efficacy of chemotherapy drugs. For instance, in human gastric carcinoma MGC803 cells, the combination of berberine and d-limonene exhibited a synergistic cytotoxic effect. This synergy is attributed to the induction of cell-cycle arrest, increased production of reactive oxygen species (ROS), and apoptosis mediated by the mitochondrial pathway[1].
In the context of liver cancer, berberine has been shown to sensitize hepatocellular carcinoma (HCC) cells to sorafenib, a targeted therapy drug. The combination of berberine and sorafenib synergistically inhibited the proliferation of SMMC-7721 and HepG2 liver cancer cells and induced apoptosis. This was evidenced by the increased expression of cleaved PARP and cleaved caspase-3, and decreased levels of the anti-apoptotic protein Bcl-2[2].
Another study demonstrated that the co-administration of vanadyl acetylacetonate and berberine synergistically ameliorates diabetes-induced vascular dysfunction. This combination provides enhanced vascular protection more effectively than either compound alone in diabetic rats[3].
Table 1: Synergistic Anticancer Effects of Berberine Combinations
| Cell Line | Combination Agent | Observed Synergistic Effect | Combination Index (CI) | Reference |
| MGC803 (Gastric Carcinoma) | d-Limonene (1:4 ratio) | Increased cytotoxicity, cell-cycle arrest, ROS production, and apoptosis | <1 at 33-80% inhibition levels | [1] |
| SMMC-7721 & HepG2 (Hepatocellular Carcinoma) | Sorafenib | Enhanced anti-proliferative effect and induction of apoptosis | Not explicitly calculated, but synergy demonstrated | [2] |
A common method to quantify drug interaction is the Combination Index (CI), based on the median-effect principle by Chou and Talalay.
-
Cell Culture and Treatment: Cancer cells (e.g., MGC803) are cultured in appropriate media. Cells are then treated with varying concentrations of berberine, the combination agent (e.g., d-limonene), and their combination at a fixed ratio.
-
Cytotoxicity Assay: After a set incubation period (e.g., 24 or 48 hours), cell viability is assessed using an MTT or similar assay.
-
Data Analysis: The dose-effect curves for each drug alone and in combination are plotted. The CI is then calculated using specialized software (e.g., CompuSyn). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
Diagram 1: Experimental Workflow for Combination Index (CI) Assay
A schematic of the workflow for determining the Combination Index (CI) to assess drug synergy.
Diagram 2: Signaling Pathway of Berberine and d-Limonene Synergy
The synergistic anticancer mechanism of Berberine and d-Limonene in gastric carcinoma cells.
Palmatine: Emerging Synergies in Infectious Disease
Palmatine, another protoberberine alkaloid, is gaining attention for its synergistic potential, particularly in the treatment of malaria.
A study investigating the antimalarial activity of methyl gallate and palmatine found that a 3:2 combination of these compounds acted synergistically in vitro to inhibit β-hematin (hemozoin) formation, a critical process for the survival of the malaria parasite[4][5][6]. While this combination showed no in vivo activity on its own, the addition of piperine, a known bioenhancer, resulted in a significant reduction in parasitemia in mice infected with Plasmodium berghei[4][5][6]. This highlights the potential of three-compound combinations to achieve therapeutic effects.
Table 2: Synergistic Antimalarial Effects of Palmatine Combination
| Combination Agents | Ratio | In Vitro Effect (IC50) | In Vivo Effect (with Piperine) | Reference |
| Methyl gallate + Palmatine | 3:2 | 0.73 µg/mL (β-hematin inhibition) | >40% reduction in parasitemia | [4][5][6] |
This assay assesses the ability of a compound to inhibit the formation of hemozoin, the detoxification product of heme in the malaria parasite.
-
Reagent Preparation: Prepare solutions of hemin chloride, the test compounds (methyl gallate, palmatine, and their combination), and a known inhibitor (e.g., chloroquine) as a positive control.
-
Reaction Incubation: In a 96-well plate, mix the hemin chloride solution with the test compounds at various concentrations and incubate at a specific temperature (e.g., 60°C) for a set time (e.g., 18-24 hours) to allow for β-hematin formation.
-
Quantification: After incubation, centrifuge the plate and wash the pellets to remove unbound hemin. The amount of β-hematin formed is then quantified by dissolving the pellet in a known concentration of NaOH and measuring the absorbance at a specific wavelength (e.g., 405 nm).
-
IC50 Calculation: The concentration of the test compound that inhibits 50% of β-hematin formation (IC50) is calculated from the dose-response curve.
Diagram 3: Logical Relationship in the Synergistic Antimalarial Combination
The requirement of a bioenhancer for the in vivo efficacy of the synergistic palmatine combination.
Conclusion
The studies on berberine and palmatine underscore the significant potential of protoberberine alkaloids as components of synergistic drug combinations. In oncology, berberine can enhance the cytotoxic effects of chemotherapeutic agents through multiple mechanisms, including the induction of apoptosis and oxidative stress. In infectious diseases, palmatine, when combined with other natural compounds and a bioenhancer, demonstrates promising antimalarial activity.
For researchers and drug development professionals, these findings provide a strong rationale for further investigation into the synergistic effects of other protoberberine alkaloids, including this compound. The experimental frameworks and mechanistic insights from studies on berberine and palmatine can serve as a valuable guide for designing future preclinical and clinical trials. The development of novel combination therapies based on these natural compounds could lead to more effective and safer treatments for a range of diseases.
References
- 1. Synergistic Inhibitory Effect of Berberine and d-Limonene on Human Gastric Carcinoma Cell Line MGC803 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Berberine, a natural plant alkaloid, synergistically sensitizes human liver cancer cells to sorafenib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vanadyl Acetylacetonate and Berberine Synergistically Ameliorate Diabetes-induced Vascular Dysfunction and Reduce Endothelial Toxicity through ERK and Akt Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Piperine Enhances Antimalarial Activity of Methyl Gallate and Palmatine Combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Independent Verification of Pseudocoptisine Acetate's Therapeutic Potential: A Comparative Analysis with Related Alkaloids
Initial Investigation Yields No Data on Pseudocoptisine Acetate, Prompting a Pivot to the Closely Related and Well-Studied Coptisine.
An extensive review of scientific literature and chemical databases reveals a significant lack of publicly available information regarding the therapeutic potential and experimental data for this compound. No peer-reviewed studies detailing its biological activity, mechanism of action, or comparative efficacy were identified. The compound "quaternary pseudocoptisine chloride (QpCC)" is mentioned as a quaternary protoberberine alkaloid, but specific experimental data remains elusive.
Given the absence of data on this compound, this guide will focus on the therapeutic potential of Coptisine , a structurally similar and major bioactive isoquinoline alkaloid isolated from the traditional medicinal plant Coptis chinensis (Huanglian). This comparative guide will provide an objective analysis of Coptisine's performance against another prominent alkaloid from the same plant, Berberine , supported by experimental data. This information is intended for researchers, scientists, and drug development professionals to offer insights into a promising, related compound.
Comparative Therapeutic Potential: Coptisine vs. Berberine
Coptisine and Berberine, both derived from Coptis chinensis, exhibit a broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects.[1] While structurally similar, their potency can vary across different therapeutic areas.
Anti-Cancer Activity
Both Coptisine and Berberine have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting a specific biological or biochemical function, are presented below for comparison.
Table 1: Comparative Anti-Cancer Activity (IC50 Values in µM)
| Cell Line | Cancer Type | Coptisine (µM) | Berberine (µM) | Reference |
| Gastric Cancer | ||||
| ACC-201 | Gastric Cancer | 3.93 | 2.97 | [2] |
| NCI-N87 | Gastric Cancer | 6.58 | 6.01 | [2] |
| Hepatocellular Carcinoma | ||||
| HepG2 | Liver Cancer | 36.90 | 42.33 | [3] |
| SMMC7721 | Liver Cancer | Not Reported | >13.58 | [4] |
| Colon Cancer | ||||
| HT-29 | Colon Cancer | 0.49 (µg/mL) | 1.89 (µg/mL) | [5] |
| LoVo | Colon Cancer | 0.87 (µg/mL) | 1.90 (µg/mL) | [5] |
| Leukemia | ||||
| L1210 | Murine Leukemia | 0.87 (µg/mL) | 0.33 (µg/mL) | [5] |
| Breast Cancer | ||||
| MDA-MB-231 | Triple-Negative Breast Cancer | Not Reported | 16.7 | [6] |
| HCC70 | Triple-Negative Breast Cancer | Not Reported | 0.19 | [6] |
| Lung Cancer | ||||
| A549 | Non-Small Cell Lung Cancer | Not Reported | 131.90 | [7] |
Note: Some values were reported in µg/mL and are indicated as such. Conversion to µM requires the molecular weight of the specific salt form used in the study, which was not always provided.
Anti-Inflammatory Activity
Coptisine and Berberine are potent inhibitors of key inflammatory pathways. They have been shown to suppress the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins.
Table 2: Comparative Anti-Inflammatory Activity
| Assay/Model | Effect | Coptisine | Berberine | Reference |
| In Vitro | ||||
| LPS-stimulated RAW 264.7 macrophages | Inhibition of NO production | Potent inhibition | Potent inhibition | [8] |
| Inhibition of IL-1β and IL-6 production | Potent inhibition | Potent inhibition | [8][9] | |
| Inhibition of NF-κB activation | Strong inhibition | Strong inhibition | [3][9] | |
| Inhibition of MAPK phosphorylation | Strong inhibition | Strong inhibition | [3][9] | |
| In Vivo | ||||
| Carrageenan-induced paw edema in rats | Reduction of edema | Significant reduction | Significant reduction | [10][11] |
Signaling Pathways
The anti-inflammatory and anti-cancer effects of Coptisine and Berberine are largely attributed to their ability to modulate critical signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways regulate the expression of genes involved in inflammation, cell proliferation, and apoptosis.
Experimental Protocols
To provide a framework for the independent verification of these findings, a detailed methodology for a key experiment is provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.
1. Cell Culture and Seeding:
-
Culture human cancer cells (e.g., ACC-201, HepG2) in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Harvest cells using trypsin-EDTA and seed them into 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells per well.
-
Allow cells to adhere and grow for 24 hours.
2. Compound Treatment:
-
Prepare stock solutions of Coptisine and Berberine in dimethyl sulfoxide (DMSO).
-
Prepare a series of dilutions of the compounds in the culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.
-
Remove the old medium from the 96-well plates and add 100 µL of the medium containing the different concentrations of the test compounds.
-
Include a vehicle control (medium with 0.1% DMSO) and a positive control (a known cytotoxic drug like cisplatin).
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
3. MTT Reagent Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.
-
Incubate the plates for an additional 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
4. Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plates for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the compound concentration.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, using a suitable software (e.g., GraphPad Prism).
References
- 1. Coptisine from Coptis chinensis exerts diverse beneficial properties: A concise review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoquinoline Alkaloids from Coptis chinensis Franch: Focus on Coptisine as a Potential Therapeutic Candidate against Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Coptisine | C19H14NO4+ | CID 72322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis and Cytotoxicity Evaluation of 13-n-Alkyl Berberine and Palmatine Analogues as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. acikerisim.afsu.edu.tr [acikerisim.afsu.edu.tr]
- 8. Coptisine from Coptis chinensis inhibits production of inflammatory mediators in lipopolysaccharide-stimulated RAW 264.7 murine macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Advances in the study of berberine and its derivatives: a focus on anti-inflammatory and anti-tumor effects in the digestive system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory activity of coptisine free base in mice through inhibition of NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The anti-inflammatory potential of berberine in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Pseudocoptisine Acetate: A Procedural Guide for Laboratory Personnel
Audience: Researchers, scientists, and drug development professionals.
This guide provides essential safety and logistical information for the proper disposal of pseudocoptisine acetate in a laboratory setting. Given the limited availability of specific safety data for this compound, a precautionary approach is mandatory. Treat this compound as a potentially hazardous substance and follow all institutional and local regulations for hazardous waste disposal.
Pre-Disposal Safety and Handling
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:
-
Safety goggles
-
Chemical-resistant gloves
-
Laboratory coat
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1]
Quantitative Data Summary
| Property | Data | Source |
| CAS Number | 30426-66-5 | [2] |
| Molecular Formula | C₂₁H₁₇NO₆ | [2] |
| Molecular Weight | 379.36 g/mol | [2] |
| Solubility | Soluble in DMSO | [2] |
| Storage | Store at -20°C | [2] |
Step-by-Step Disposal Protocol
Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash. [2] The unknown toxicity of this alkaloid requires it to be treated as hazardous chemical waste.
Experimental Protocol for Waste Segregation and Collection:
-
Identify Waste Type: Determine if the waste is solid this compound, a solution in a solvent (e.g., DMSO), or contaminated materials (e.g., pipette tips, gloves).
-
Segregate Waste Streams:
-
Solid Waste: Collect pure this compound powder in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions of this compound in a separate, compatible, and clearly labeled hazardous liquid waste container. Do not mix with other incompatible waste streams. For instance, halogenated and non-halogenated solvent wastes should be collected separately.[3]
-
Contaminated Labware: Place all disposables that have come into contact with this compound (e.g., gloves, weigh boats, pipette tips, vials) into a designated solid hazardous waste container.
-
-
Container Labeling:
-
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The solvent used and its concentration (for liquid waste)
-
The primary hazard(s) (e.g., "Caution: Substance of Unknown Toxicity")
-
The date the waste was first added to the container.
-
-
-
Storage of Waste:
-
Arrange for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Provide the EHS department with a full inventory of the waste.
-
Follow all institutional procedures for waste handover and documentation.
-
Mandatory Visualizations
Diagram 1: Disposal Workflow for this compound
Caption: Workflow for the safe segregation and disposal of this compound waste.
Disclaimer: This document provides general guidance. Researchers must always consult their institution's specific safety and waste disposal protocols and the relevant Safety Data Sheets for any other chemicals used in conjunction with this compound. In the absence of specific data, always err on the side of caution.
References
Navigating the Safe Handling of Pseudocoptisine Acetate: A Guide for Laboratory Professionals
For Immediate Reference: Key Safety and Handling Protocols for Pseudocoptisine Acetate
This guide provides essential, direct guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of this compound. While this compound is not classified as a hazardous substance or mixture, adherence to standard laboratory safety protocols is crucial to ensure a safe working environment.[1] The following procedures and recommendations are based on the manufacturer's safety data sheet.
Personal Protective Equipment (PPE)
A comprehensive approach to personal safety involves the consistent use of appropriate protective equipment. The following table summarizes the recommended PPE for handling this compound.
| Equipment Type | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields | Protects eyes from potential splashes or aerosols.[1] |
| Hand Protection | Protective gloves | Prevents direct skin contact with the substance.[1] |
| Body Protection | Impervious clothing | Provides a barrier against accidental spills and contamination of personal clothing.[1] |
| Respiratory Protection | Suitable respirator | Recommended to avoid inhalation of any dust or aerosols that may be generated.[1] |
Standard Operating Procedures for Handling
Consistent and careful handling practices are fundamental to laboratory safety.
General Handling:
-
Avoid Contact: Prevent contact with eyes, skin, and clothing.[1]
-
Ventilation: Use only in areas with adequate exhaust ventilation to minimize inhalation of any dust or aerosols.[1]
-
Aerosol Prevention: Avoid the formation of dust and aerosols during handling.[1]
Emergency First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water, removing contact lenses if present. Seek prompt medical attention.[1]
-
Skin Contact: Thoroughly rinse the affected skin area with water. Remove contaminated clothing and consult a physician.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[1]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting and seek immediate medical advice.[1]
Spill and Disposal Protocols
Proper containment and disposal are critical to prevent environmental contamination and maintain a safe laboratory.
Spill Containment and Cleanup:
-
Evacuate: Ensure personnel are in a safe area, away from the spill.[1]
-
Ventilate: Ensure the area is well-ventilated.[1]
-
Contain: Use an absorbent, liquid-binding material such as diatomite or universal binders to contain the spill.[1]
-
Decontaminate: Clean the affected surfaces and equipment by scrubbing with alcohol.[1]
-
Dispose: Dispose of the contaminated material in accordance with all applicable federal, state, and local regulations.[1]
Disposal of Unused Material:
-
Dispose of the substance and any contaminated packaging in accordance with prevailing country, federal, state, and local regulations.[1]
Emergency Spill Response Workflow
The following diagram outlines the procedural flow for responding to a spill of this compound.
Caption: Workflow for responding to a this compound spill.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
